3-(4-methylphenyl)benzenesulfonyl Chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylphenyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2S/c1-10-5-7-11(8-6-10)12-3-2-4-13(9-12)17(14,15)16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYKVRFGHDJJJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403926 | |
| Record name | 3-(4-methylphenyl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-93-6 | |
| Record name | 3-(4-methylphenyl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological & Application
The Emergence of 3-(4-methylphenyl)benzenesulfonyl Chloride as a Versatile Scaffold in Agrochemical Discovery
Introduction: Beyond a Simple Intermediate
In the competitive landscape of agrochemical research, the discovery of novel molecular scaffolds that can be readily diversified to target a range of biological endpoints is of paramount importance. 3-(4-methylphenyl)benzenesulfonyl chloride, a seemingly unassuming organosulfur compound, has emerged as a powerful and versatile building block for the synthesis of new-generation fungicides, herbicides, and insecticides. Its utility lies not in its intrinsic biological activity, but in the reactive sulfonyl chloride moiety (-SO₂Cl), which serves as a chemical handle for the facile introduction of a wide array of functional groups.
The bi-aryl structure of the 3-(4-methylphenyl)benzene core provides a rigid, three-dimensional framework that can be strategically decorated to optimize interactions with specific biological targets. The sulfonyl group itself is a critical pharmacophore found in many commercial agrochemicals, prized for its ability to form strong hydrogen bonds and its metabolic stability.[1][2] This guide provides a comprehensive overview of the application of this compound in the agrochemical discovery pipeline, from its synthesis to the development and biological evaluation of its derivatives. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to empower researchers in this domain.
Section 1: Synthesis and Characterization of the Core Scaffold
The journey of discovery begins with the efficient and reliable synthesis of the core scaffold. While several methods exist for the preparation of benzenesulfonyl chlorides, a Suzuki-Miyaura cross-coupling reaction is a modern and highly efficient approach to construct the bi-aryl backbone, followed by chlorosulfonation.
Protocol 1: Two-Step Synthesis of this compound
Step 1: Suzuki-Miyaura Coupling for 3-(p-tolyl)benzonitrile
-
Rationale: This palladium-catalyzed cross-coupling reaction is chosen for its high functional group tolerance and excellent yields in forming the C-C bond between the two aromatic rings. Benzonitrile is used as the starting material for the benzene ring that will ultimately bear the sulfonyl chloride, as the nitrile group can be readily converted to a sulfonic acid.
-
Materials:
-
3-Bromobenzonitrile
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 3-bromobenzonitrile (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Add toluene and water to create a 4:1 biphasic system.
-
Bubble nitrogen through the solution for 20 minutes to degas the mixture.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(p-tolyl)benzonitrile.
-
Step 2: Hydrolysis and Chlorosulfonation
-
Rationale: The nitrile is first hydrolyzed to the corresponding carboxylic acid, which is then converted to the sulfonic acid via a series of established transformations. The final step involves chlorosulfonation using a strong chlorinating agent like chlorosulfonic acid.[3]
-
Materials:
-
3-(p-tolyl)benzonitrile
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Sulfur dioxide (SO₂)
-
Chlorosulfonic acid (ClSO₃H)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure (Conceptual Outline):
-
The 3-(p-tolyl)benzonitrile is first hydrolyzed to 3-(p-tolyl)benzoic acid under strong acidic conditions.
-
The benzoic acid is then converted to the corresponding aniline via a Curtius or Hofmann rearrangement.
-
The resulting 3-(p-tolyl)aniline is diazotized with sodium nitrite in the presence of a strong acid.
-
The diazonium salt is then subjected to a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst to introduce the sulfonyl chloride group.
-
Alternatively, the parent 3-(p-tolyl)benzene can be directly chlorosulfonated using chlorosulfonic acid, though this can lead to issues with regioselectivity.[3]
-
The final product, this compound, is isolated by careful quenching of the reaction mixture on ice, followed by extraction and purification.
-
-
Characterization: The structure of the final product should be unequivocally confirmed using:
-
¹H and ¹³C NMR Spectroscopy: To confirm the connectivity and chemical environment of all protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching frequencies of the sulfonyl chloride group.
-
Section 2: Application in Fungicide Development
The sulfonamide moiety is a well-established pharmacophore in agricultural fungicides.[4][5] By reacting this compound with various amines, a diverse library of sulfonamide derivatives can be generated and screened for fungicidal activity. A particularly promising approach is to incorporate heterocyclic amines, which are prevalent in many commercial fungicides.
Workflow for Fungicide Discovery
Caption: Workflow for the discovery of novel fungicides.
Protocol 2: Synthesis of a 3-(4-methylphenyl)-N-(1H-pyrazol-3-yl)benzenesulfonamide Library
-
Rationale: Pyrazole-containing fungicides are known to be effective against a range of plant pathogens.[6] This protocol outlines a parallel synthesis approach to rapidly generate a library of derivatives for screening.
-
Materials:
-
This compound
-
A diverse set of substituted 1H-pyrazol-3-amines
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM) as solvent
-
96-well reaction block
-
Standard work-up and purification supplies
-
-
Procedure:
-
In each well of a 96-well reaction block, add a solution of a unique pyrazol-3-amine (1.0 eq) in DCM.
-
To each well, add pyridine (1.5 eq).
-
Add a solution of this compound (1.1 eq) in DCM to each well.
-
Seal the reaction block and shake at room temperature for 18 hours.
-
Quench the reactions by adding water to each well.
-
Perform a liquid-liquid extraction in the block. Remove the aqueous layer.
-
Wash the organic layer with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer by passing it through a phase separator plate or by adding anhydrous sodium sulfate.
-
Concentrate the solvent to yield the crude sulfonamide derivatives, which can be purified by preparative HPLC/MS.
-
Protocol 3: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
-
Rationale: This is a primary screening method to quickly assess the intrinsic fungicidal activity of the synthesized compounds against key plant pathogens.[7][8] The protocol is designed to be self-validating through the inclusion of controls.
-
Materials:
-
Synthesized sulfonamide derivatives dissolved in DMSO
-
Potato Dextrose Agar (PDA) medium
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum)
-
Sterile petri dishes (60 mm)
-
Commercial fungicide (e.g., Boscalid) as a positive control[9]
-
DMSO as a negative control
-
Sterile cork borer (5 mm)
-
-
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the medium to 45-50°C.
-
Add the test compounds, positive control, or negative control to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
From the edge of an actively growing fungal culture plate, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each test plate.
-
Seal the plates with paraffin film and incubate at 25°C in the dark.
-
Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the negative control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the fungal colony in the negative control, and dt is the average diameter of the fungal colony in the treatment.
-
Data Presentation: Hypothetical Screening Results
| Compound ID | R¹ on Pyrazole | % Inhibition vs. B. cinerea @ 50 µg/mL | % Inhibition vs. R. solani @ 50 µg/mL |
| SC-01 | H | 65.2 | 71.8 |
| SC-02 | 5-CH₃ | 78.9 | 85.4 |
| SC-03 | 5-CF₃ | 92.1 | 95.6 |
| SC-04 | 5-Cl | 88.4 | 91.2 |
| Boscalid | (Pos. Control) | 98.5 | 99.1 |
| DMSO | (Neg. Control) | 0.0 | 0.0 |
Section 3: Application in Herbicide Development
The sulfonamide scaffold is also a cornerstone of modern herbicides, most notably the sulfonylureas, which inhibit the acetolactate synthase (ALS) enzyme.[10] Derivatives of this compound can be designed to target various herbicidal modes of action.
Protocol 4: Synthesis of N-Aryl-3-(4-methylphenyl)benzenesulfonamide Herbicide Candidates
-
Rationale: This protocol focuses on reacting the sulfonyl chloride with substituted anilines. Variations in the substitution pattern on the aniline ring can drastically affect herbicidal activity and crop selectivity.[11]
-
Procedure: The synthesis follows the same general procedure as Protocol 2, substituting the pyrazol-3-amines with a library of substituted anilines. The reaction is typically carried out in the presence of a base like pyridine in an aprotic solvent such as DCM or THF at room temperature.
Protocol 5: Pre-Emergence Herbicidal Bioassay
-
Rationale: This assay evaluates the ability of a compound to prevent weed seed germination and emergence, a critical characteristic for many soil-applied herbicides.[12][13]
-
Materials:
-
Seeds of indicator weed species (e.g., barnyard grass - Echinochloa crus-galli, velvetleaf - Abutilon theophrasti)
-
Sandy loam soil, sterilized
-
Pots or trays
-
Test compounds formulated as an emulsifiable concentrate or wettable powder
-
Commercial pre-emergence herbicide (e.g., Pendimethalin) as a positive control
-
Formulation blank as a negative control
-
Laboratory sprayer with a flat fan nozzle[14]
-
-
Procedure:
-
Fill pots or trays with the sterilized soil.
-
Sow a predetermined number of seeds of each weed species at a depth of 1-2 cm.
-
Prepare serial dilutions of the test compounds and controls.
-
Apply the treatments evenly to the soil surface using a laboratory sprayer calibrated to deliver a specific volume per unit area (e.g., 200 L/ha).[14]
-
Place the pots in a greenhouse with controlled temperature (e.g., 25°C day/18°C night) and watering regimen.
-
After 14-21 days, assess the herbicidal effect by counting the number of emerged, healthy plants compared to the negative control.
-
Calculate the percentage of inhibition of emergence. Visual injury ratings (on a scale of 0-100%, where 100% is complete death) can also be recorded.
-
Section 4: Structure-Activity Relationship (SAR) Insights
Systematic modification of the 3-(4-methylphenyl)benzenesulfonyl scaffold allows for the elucidation of key structure-activity relationships (SAR), guiding the design of more potent and selective agrochemicals.[15][16]
Caption: Key modification points on the core scaffold for SAR studies.
Key SAR Observations (Hypothetical):
-
The R¹ Group: This is the most critical point of diversification. For fungicides, incorporating small, electron-withdrawing heterocycles (like a trifluoromethyl-substituted pyrazole) often enhances activity.[9] For herbicides, bulky aromatic or heteroaromatic groups can be effective.[17]
-
Substitution on the Benzenesulfonyl Ring (R²): Introducing small electron-withdrawing groups (e.g., F, Cl) can sometimes improve activity by modulating the electronics of the sulfonyl group.
-
Substitution on the p-tolyl Ring (R³): This position is often less sensitive to modification, but changes can impact the overall conformation and physical properties of the molecule.
Conclusion and Future Directions
This compound is more than just a chemical intermediate; it is a strategic platform for agrochemical innovation. Its synthetic accessibility and the proven track record of the sulfonamide/sulfonate pharmacophore make it an attractive starting point for discovery programs.[18][19] The protocols and workflows detailed in this guide provide a robust framework for researchers to systematically explore the chemical space around this scaffold.
Future research should focus on applying modern discovery paradigms, such as DNA-encoded library technology (DELT) and computational docking studies, to more rapidly explore derivatives of this versatile core. By combining rational design with high-throughput synthesis and screening, the full potential of the this compound scaffold can be realized, leading to the development of safer, more effective crop protection solutions.
References
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ResearchGate. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Journal of Molecular Structure. [Link]
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Naaz, F., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules. [Link]
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Khan, N., et al. (2022). The impact of newly synthesized sulfonamides on soil microbial population and respiration in rhizospheric soil of wheat (Triticum aestivum L.). PLOS ONE. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Agrochemical Production with Benzenesulfonyl Chloride. [Link]
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Emco Dyestuff. (n.d.). Benzenesulfonyl Chloride | CAS 98-09-9. [Link]
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Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. [Link]
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PrepChem.com. (n.d.). Synthesis of 3-(4-bromophenylsulfonyl)benzenesulfonyl chloride. [Link]
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LookChem. (n.d.). BENZENESULPHONYL CHLORIDE. [Link]
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ACS Publications. (2025). Synthesis and Evaluation of Herbicidal Ureidopyrimidine Compounds: Focus on Sulfonamide Modifications. Journal of Agricultural and Food Chemistry. [Link]
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Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [Link]
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Panozzo, S., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. [Link]
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PubMed. (2009). Penoxsulam--structure-activity relationships of triazolopyrimidine sulfonamides. [Link]
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Li, Y., et al. (2022). Novel Coumarin 7-Carboxamide/Sulfonamide Derivatives as Potential Fungicidal Agents: Design, Synthesis, and Biological Evaluation. Molecules. [Link]
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ResearchGate. (2015). Fungicide Resistance Assays for Fungal Plant Pathogens. [Link]
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Organic Syntheses. (n.d.). Benzenesulfonyl chloride. [Link]
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PubMed. (2025). Design, Synthesis, and Insecticidal Activity of Sulfonamide Structures Containing Methoxyamine as Potential Inhibitors of V-ATPase. [Link]
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ACS Publications. (2020). Design, Synthesis, and Structure–Activity Relationship of Economical Triazole Sulfonamide Aryl Derivatives with High Fungicidal Activity. Journal of Agricultural and Food Chemistry. [Link]
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JoVE. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. [Link]
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PubMed. (2012). Fungicide resistance assays for fungal plant pathogens. [Link]
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ResearchGate. (2023). Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii. [Link]
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ResearchGate. (2025). Design, Synthesis, and Insecticidal Activity of Sulfonamide Structures Containing Methoxyamine as Potential Inhibitors of V‐ATPase. [Link]
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MDPI. (2024). Laboratory Safety Evaluation and Weed Control Potential of Pre- and Post-Emergence Herbicides for Quinoa. [Link]
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PubMed. (2014). Design, Synthesis, and Herbicidal Activity of Novel Substituted 3-(pyridin-2-yl)benzenesulfonamide Derivatives. [Link]
-
Frontiers. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. [Link]
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NC State Extension Publications. (2016). Conducting a Bioassay For Herbicide Residues. [Link]
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YouTube. (2020). Structural Activity Relationship (SAR) of Sulfonamides. [Link]
-
ACS Publications. (2025). Design, Synthesis, and Biological Evaluation of Novel Aryl Sulfonamide Derivatives as Potential Succinate Dehydrogenase Inhibitors Targeting Phytopathogenic Fungi. [Link]
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laboratory procedure for preparing sulfonate esters from alcohols
Application Notes & Protocols
Topic: Laboratory Procedure for Preparing Sulfonate Esters from Alcohols
Audience: Researchers, scientists, and drug development professionals.
Activation of Alcohols via Sulfonylation: A Comprehensive Guide to Synthesis, Mechanism, and Application
Introduction: Transforming Alcohols into Potent Electrophiles
In the landscape of organic synthesis, the hydroxyl group (-OH) of an alcohol is notoriously uncooperative as a leaving group in nucleophilic substitution and elimination reactions due to the instability of the resulting hydroxide ion (OH⁻).[1] The conversion of alcohols into sulfonate esters is a cornerstone strategy to overcome this challenge, effectively transforming the inert hydroxyl moiety into an excellent leaving group, often referred to as a "pseudohalide". This transformation is pivotal in the synthesis of complex molecules and pharmaceutical intermediates, as it enables a vast array of subsequent reactions with predictable stereochemical outcomes.[1][2]
This guide provides an in-depth exploration of the principles and laboratory procedures for preparing the three most common types of sulfonate esters: tosylates (OTs), mesylates (OMs), and triflates (OTf). We will delve into the mechanistic underpinnings of the sulfonylation reaction, offer a comparative analysis of the different sulfonylating agents, and provide detailed, field-proven protocols for their synthesis and purification.
Section 1: Chemical Principles and Mechanistic Overview
The formation of a sulfonate ester proceeds via a nucleophilic attack by the alcohol's oxygen atom on the highly electrophilic sulfur atom of a sulfonyl chloride (R-SO₂Cl) or a sulfonic anhydride ((R-SO₂)₂O).[3][4] The reaction is typically conducted in the presence of a non-nucleophilic amine base, such as pyridine or triethylamine (Et₃N), which serves to neutralize the acidic byproduct (HCl or R-SO₃H) generated during the reaction.[5]
The generalized mechanism can be broken down into two key steps:
-
Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the sulfur center of the sulfonyl chloride. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom.[4][6] This results in the formation of a protonated sulfonate ester intermediate and displacement of the chloride ion.[5]
-
Deprotonation: The amine base removes the proton from the oxygen atom, yielding the neutral sulfonate ester and the corresponding ammonium salt.[2]
A critical aspect of this transformation is that the C-O bond of the parent alcohol remains intact throughout the reaction.[3] Consequently, the stereochemical configuration of the alcohol's chiral center is retained in the resulting sulfonate ester product. This feature is of paramount importance for stereocontrolled synthesis.[2]
Section 2: Choosing the Optimal Sulfonylating Agent
The choice between a tosylate, mesylate, or triflate depends on the specific requirements of the subsequent reaction, including the desired reactivity, substrate stability, and cost.
| Feature | Mesylate (-OMs) | Tosylate (-OTs) | Triflate (-OTf) |
| Structure of R' Group | CH₃- | p-CH₃-C₆H₄- | CF₃- |
| Reagent | Methanesulfonyl Chloride (MsCl) or Anhydride (Ms₂O) | p-Toluenesulfonyl Chloride (TsCl) or Anhydride (Ts₂O) | Trifluoromethanesulfonic Anhydride (Tf₂O) |
| Leaving Group Ability | Good | Very Good (~0.7x Triflate)[7] | Excellent (~56,000x Mesylate)[7] |
| Reactivity | High | High | Extremely High |
| Reagent Stability | Stable, but moisture-sensitive. | Stable crystalline solid. | Highly reactive, extremely moisture-sensitive.[8] |
| Substrate Suitability | General use for primary and secondary alcohols.[9] | General use; often yields crystalline products, aiding purification.[2] | Used for unreactive alcohols or when a highly potent leaving group is essential.[3] |
| Key Considerations | Cost-effective. Reaction with MsCl can sometimes lead to alkyl chloride byproducts.[10] | The aromatic ring allows for easy visualization by UV on TLC plates.[2] | Most expensive. The extreme reactivity requires strictly anhydrous conditions and low temperatures.[3][8] |
Expert Insights:
-
For routine transformations of primary and secondary alcohols where high reactivity is needed, mesylates and tosylates are the workhorses of synthetic chemistry.
-
The choice of a tosylate is often strategic when the product is expected to be a solid, as the bulky, aromatic tosyl group can promote crystallization.
-
Triflates are reserved for challenging substrates, such as hindered secondary or tertiary alcohols, or for constructing highly reactive intermediates for reactions like cross-coupling.[3] Their high cost and the reagent's sensitivity necessitate careful planning.
Section 3: Experimental Protocols
General Safety Precautions: Sulfonyl chlorides and anhydrides are corrosive, lachrymatory, and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware to prevent hydrolysis of the reagents.
Protocol 1: Preparation of an Alkyl Tosylate (e.g., Neopentyl Tosylate)
This protocol is adapted from standard procedures in synthetic organic chemistry.[11]
-
Materials & Reagents:
-
Neopentyl alcohol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl, 1.2 eq.)
-
Anhydrous Pyridine (as solvent and base) or Triethylamine (Et₃N, 1.5 eq.) in Anhydrous Dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
-
-
Step-by-Step Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add neopentyl alcohol (1.0 eq.) and dissolve it in anhydrous DCM (approx. 10 volumes relative to the alcohol).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add triethylamine (1.5 eq.).
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 2-12 hours.[11]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up:
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with cold 1 M HCl (to remove excess amine), water, saturated NaHCO₃ solution, and finally brine.[11]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude tosylate can be purified by recrystallization (e.g., from hexanes or ethanol) or by flash column chromatography on silica gel.
-
Protocol 2: Preparation of an Alkyl Mesylate (e.g., Cyclohexyl Mesylate)
This protocol is a standard procedure for mesylation.[9]
-
Materials & Reagents:
-
Cyclohexanol (1.0 eq.)
-
Methanesulfonyl chloride (MsCl, 1.2 eq.)
-
Triethylamine (Et₃N, 1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve cyclohexanol (1.0 eq.) in anhydrous DCM (10 volumes).
-
Cool the flask to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.) via syringe.
-
Add methanesulfonyl chloride (1.2 eq.) dropwise via syringe. A white precipitate (triethylammonium chloride) will form.
-
Stir the mixture at 0 °C for 2-4 hours.[9] Monitor the reaction progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with cold water and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water and brine.[9]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to afford the desired mesylate.
-
-
Purification: Mesylates are often oils or low-melting solids and are typically purified by flash chromatography if necessary.
-
Protocol 3: Preparation of an Alkyl Triflate (e.g., Butyl Triflate)
This protocol requires stringent anhydrous conditions due to the high reactivity of triflic anhydride.[8][12]
-
Materials & Reagents:
-
Butan-1-ol (1.0 eq.)
-
Trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq.)
-
Anhydrous Pyridine (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Dry ice/acetone bath
-
Deionized water, Brine, Anhydrous Na₂SO₄
-
-
Step-by-Step Procedure:
-
Set up an oven-dried, three-neck flask equipped with a thermometer, dropping funnel, and nitrogen inlet.
-
Charge the flask with butan-1-ol (1.0 eq.) and anhydrous DCM (15 volumes).
-
Cool the solution to -20 °C to -40 °C using a dry ice/acetone bath.
-
Add anhydrous pyridine (1.2 eq.) slowly.
-
Add trifluoromethanesulfonic anhydride (1.1 eq.) dropwise via the dropping funnel, maintaining the low temperature.
-
Stir the reaction at low temperature for 30-60 minutes.[12] Monitor carefully by TLC (if stable on silica).
-
Work-up:
-
Carefully quench the reaction by adding ice-cold water.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Wash the organic layer sequentially with cold 1 M HCl, water, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature to avoid decomposition.
-
-
Purification: Triflates are often highly reactive and may be used immediately in the next step without purification. If purification is required, low-temperature column chromatography on silica gel may be attempted with caution.
-
Section 4: Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, ensure all reagents and solvents were strictly anhydrous. For less reactive alcohols, adding a catalytic amount (0.05-0.1 eq.) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[13] Alternatively, for tosylations or mesylations, warming the reaction to room temperature may be necessary.[11]
-
Side Reaction to Alkyl Chloride: When using sulfonyl chlorides (MsCl, TsCl), the displaced chloride ion can act as a nucleophile and displace the newly formed sulfonate ester, yielding an alkyl chloride byproduct. This is more prevalent with unhindered primary alcohols. To mitigate this, use methanesulfonic anhydride instead of the chloride, or ensure low reaction temperatures and avoid prolonged reaction times.[10]
-
Substrate Degradation: Acid-sensitive or base-sensitive functional groups on the alcohol substrate may not be compatible. The use of a milder, sterically hindered base like 2,6-lutidine can sometimes prevent base-mediated side reactions.
-
Purification Issues: The ammonium salt byproduct can sometimes complicate extraction. Thorough washing with dilute acid is crucial to remove all traces of the amine base. If the sulfonate ester is water-soluble, alternative work-up procedures involving filtration and direct use may be required.
Section 5: Overall Experimental Workflow
The general workflow for preparing and isolating a sulfonate ester is a multi-step process that demands careful execution at each stage, from preparation to final characterization.
Sources
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- 13. rsc.org [rsc.org]
Application Notes and Protocols for the Development of Diagnostic Agents Using 3-(4-methylphenyl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the utilization of 3-(4-methylphenyl)benzenesulfonyl chloride as a foundational building block in the creation of bespoke diagnostic agents. Moving beyond a simple recitation of steps, these notes elucidate the underlying chemical principles and strategic considerations necessary for the successful design and execution of bioconjugation and diagnostic probe development workflows. We present a novel two-step bioorthogonal strategy, transforming a seemingly simple aryl sulfonyl chloride into a versatile tool for protein modification and subsequent reporter molecule installation. Detailed protocols for the synthesis of a bioorthogonally-activated derivative, its conjugation to protein targets, and the final attachment of a diagnostic moiety are provided, alongside methodologies for purification and in-depth characterization. This guide is intended to empower researchers to leverage the unique properties of this compound for the creation of sophisticated diagnostic tools.
Introduction: The Strategic Advantage of Aryl Sulfonyl Chlorides in Bioconjugation
The development of targeted diagnostic agents is a cornerstone of modern biomedical research and clinical practice. The ability to selectively label and visualize biomolecules, such as proteins, provides invaluable insights into biological processes and disease states. While numerous labeling reagents exist, aryl sulfonyl chlorides, such as this compound, offer a unique combination of reactivity, stability, and synthetic versatility.
The sulfonyl chloride moiety is a powerful electrophile that readily reacts with nucleophilic functional groups on biomolecules, most notably the primary amines of lysine residues, to form stable sulfonamide bonds.[1] This reaction is robust and proceeds under mild aqueous conditions, making it suitable for the modification of sensitive biological macromolecules.[2]
However, this compound itself does not possess inherent signaling properties (e.g., fluorescence). Its utility in diagnostics, therefore, lies in its application as a versatile chemical scaffold. By modifying a target biomolecule with this compound, we introduce a unique chemical handle that can be subsequently and selectively addressed in a second step with a reporter molecule. This two-step, bioorthogonal approach offers several advantages:
-
Modularity: The same modified biomolecule can be conjugated with a variety of reporter molecules (fluorophores, biotin, etc.) without re-optimizing the initial labeling reaction.
-
Reduced Steric Hindrance: The initial labeling with a relatively small molecule minimizes potential disruption of the biomolecule's native structure and function.
-
Enhanced Specificity: Bioorthogonal reactions, such as "click chemistry," provide a high degree of specificity, ensuring that the reporter molecule only attaches to the intended site.[3][4]
This guide will focus on a practical and powerful two-step strategy involving the introduction of a bioorthogonal handle onto the this compound scaffold prior to protein conjugation.
Chemical Properties and Reactivity of this compound
A thorough understanding of the chemical properties of this compound is paramount for its successful application.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁ClO₂S | PubChem |
| Molecular Weight | 266.7 g/mol | PubChem |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Dichloromethane); reacts with water | [5] |
| Reactivity | Highly reactive towards nucleophiles, particularly primary and secondary amines. | [3] |
Key Reactivity Considerations:
-
Reaction with Amines: The primary reaction of interest for bioconjugation is the sulfonylation of primary amines, such as the ε-amino group of lysine residues on proteins, to form highly stable sulfonamides.[1] This reaction is the basis of the classical Hinsberg test for distinguishing primary, secondary, and tertiary amines.[3]
-
Hydrolysis: Sulfonyl chlorides are susceptible to hydrolysis in aqueous environments. While this can be a competing reaction during bioconjugation, the rate of reaction with primary amines is generally faster, especially at slightly alkaline pH.[2] Careful control of reaction conditions is crucial to maximize conjugation efficiency.
Two-Step Bioorthogonal Labeling Strategy
The core of our proposed strategy involves the initial synthesis of an azide-functionalized derivative of this compound. This introduces a "bioorthogonal handle" that can be selectively targeted in a second step using "click chemistry."
Caption: Two-step bioorthogonal labeling workflow.
Protocol: Synthesis of 3-(azidomethyl)phenyl-4-methylbenzenesulfonyl chloride
This protocol describes a plausible synthetic route to introduce an azide handle onto the this compound scaffold. This is a conceptual protocol and may require optimization.
Materials:
-
3-(bromomethyl)benzenesulfonyl chloride
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(bromomethyl)benzenesulfonyl chloride (1 equivalent) in anhydrous DMF.
-
Azide Addition: Add sodium azide (1.2 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 3-(azidomethyl)phenyl-4-methylbenzenesulfonyl chloride.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol: Bioconjugation of Azide-Functionalized Sulfonyl Chloride to a Target Protein
This protocol outlines the general procedure for labeling a protein with the synthesized azide-functionalized sulfonyl chloride.
Materials:
-
Target protein (e.g., antibody, enzyme) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Azide-functionalized this compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
Size-exclusion chromatography (SEC) column or dialysis tubing for purification
Procedure:
-
Protein Preparation: Prepare a solution of the target protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
Reagent Preparation: Prepare a stock solution of the azide-functionalized sulfonyl chloride in anhydrous DMSO at a concentration of 10-50 mM.
-
Conjugation Reaction: While gently vortexing the protein solution, add a 5-20 molar excess of the sulfonyl chloride stock solution. The optimal molar excess should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture at 4°C for 2-4 hours or at room temperature for 1-2 hours, with gentle agitation.
-
Purification: Remove the unreacted labeling reagent and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).[6][7][8]
Protocol: Click Chemistry for Reporter Molecule Installation
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an alkyne-containing reporter molecule to the azide-labeled protein.
Materials:
-
Azide-labeled protein
-
Alkyne-functionalized reporter molecule (e.g., alkyne-fluorophore, alkyne-biotin)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-reporter in DMSO.
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).
-
Prepare a stock solution of CuSO₄ in water (e.g., 50 mM).
-
Prepare a stock solution of TBTA in DMSO.
-
-
Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-reporter (typically 2-5 fold molar excess over the azide), and the reaction buffer.
-
Catalyst Addition: Add TBTA to the reaction mixture, followed by sodium ascorbate and then CuSO₄. The final concentration of copper is typically in the range of 50-100 µM.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Purification: Purify the final labeled protein using size-exclusion chromatography or dialysis to remove the catalyst and excess reporter molecule.
Characterization of the Diagnostic Agent
Thorough characterization of the final diagnostic agent is crucial to ensure its quality and performance.
Caption: Key characterization techniques for the diagnostic agent.
Mass Spectrometry
Mass spectrometry is a powerful tool for confirming the successful conjugation and determining the degree of labeling (DOL), which is the average number of reporter molecules per protein.[9][10][11][12][13]
-
MALDI-TOF MS: Can be used to determine the molecular weight of the intact protein before and after each labeling step. The mass shift will correspond to the mass of the attached molecules.
-
LC-MS/MS: After proteolytic digestion of the labeled protein, LC-MS/MS can be used to identify the specific lysine residues that have been modified.[14]
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to determine the concentration of the protein and the conjugated reporter molecule, from which the DOL can be calculated. This requires knowledge of the extinction coefficients of the protein and the reporter molecule at their respective absorbance maxima.
Functional Assays
It is essential to verify that the labeling process has not compromised the biological activity of the protein. This can be assessed using appropriate functional assays, such as:
-
Enzyme-linked immunosorbent assay (ELISA): To confirm the binding affinity of a labeled antibody to its antigen.[15][16]
-
Surface Plasmon Resonance (SPR): To quantitatively measure the binding kinetics of the labeled protein.
-
Enzyme activity assays: If the target protein is an enzyme.
Conclusion
The protocols and strategies outlined in this document demonstrate the potential of this compound as a versatile and valuable starting material for the development of sophisticated diagnostic agents. By employing a two-step bioorthogonal labeling approach, researchers can overcome the limitations of using a non-signaling labeling reagent and create highly specific and modular diagnostic tools. The successful implementation of these methods requires careful attention to reaction conditions, purification, and thorough characterization of the final product. With the foundational knowledge provided herein, scientists and drug development professionals are well-equipped to explore the vast potential of aryl sulfonyl chlorides in the exciting field of diagnostics.
References
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Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction. Science, 287(5460), 2007–2010. [Link]
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Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]
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Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. [Link]
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PubChem. This compound. [Link]
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Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793–16797. [Link]
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Walker, J. M. (1984). The dansyl method for identifying N-terminal amino acids. Methods in Molecular Biology, 1, 203–212. [Link]
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Creative Diagnostics. Protein Binding Assays. [Link]
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Matos, M. J., Jiménez-Osés, G., & Conjusteau, G. (2021). Lysine bioconjugation on native albumin with a sulfonyl acrylate reagent. In Methods in Molecular Biology (Vol. 2373, pp. 25–36). Humana, New York, NY. [Link]
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Yates, J. R., 3rd, McCormack, A. L., & Eng, J. (1996). Mining genomes with mass spectrometry. Analytical Chemistry, 68(17), 534A–540A. [Link]
-
Western Oregon University. Chapter 3: Investigating Proteins. [Link]
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King, J. F., & Rathore, R. (1991). Benzenesulfonyl chloride with primary and secondary amines in aqueous media—Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 69(6), 1044-1052. [Link]
-
Kiyonaka, S., et al. (2021). Ligand-directed two-step labeling to quantify neuronal glutamate receptor trafficking. Nature Communications, 12(1), 839. [Link]
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Wikipedia. Bioorthogonal chemistry. [Link]
-
Chalk, R. (2020, October 21). 2 Protein Analysis using Tandem Mass Spectrometry [Video]. YouTube. [Link]
-
ResearchGate. Examples of commonly used strategies for coupling multiple fluorophores to proteins. [Link]
-
van Kasteren, S. I., et al. (2007). Single-step azide introduction in proteins via an aqueous diazo transfer. Organic & Biomolecular Chemistry, 5(13), 2294–2296. [Link]
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Sino Biological. Protein Purification Techniques and Methods. [Link]
-
Parker, C. G., & Pratt, M. R. (2015). Click Chemistry in Proteomic Investigations. Cellular and Molecular Life Sciences, 72(11), 2127–2144. [Link]
-
Teledyne Vision Solutions. Labeling Proteins For Single Molecule Imaging. [Link]
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Li, D., et al. (2022). Progress, applications, challenges and prospects of protein purification technology. Frontiers in Bioengineering and Biotechnology, 10, 1045230. [Link]
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TIGP. (2017, January 6). Mass Spectrometry (II) Application on protein analysis [Slides]. TIGP. [Link]
-
Bednarczyk, D., & El-Sheemy, M. (2022). Protein analytical assays for diagnosing, monitoring, and choosing treatment for cancer patients. Expert Review of Proteomics, 19(5-6), 231–245. [Link]
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Bednarek, C., & Keller, T. H. (2020). The Staudinger Ligation. Chemical Reviews, 120(10), 4365–4424. [Link]
-
Protein Mass Spectrometry Made Simple. (2017). Kidney International, 92(5), 1041–1043. [Link]
-
Bio-Synthesis Inc. (2023, April 27). Bio-Orthogonal Conjugation, the Staudinger Reaction, and the 2022 Nobel Prize in Chemistry. [Link]
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]
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Li, Z., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 3(4), 273–286. [Link]
-
Sartorius. Binding Assays. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfonamide Synthesis with 3-(4-methylphenyl)benzenesulfonyl Chloride
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 3-(4-methylphenyl)benzenesulfonyl chloride. This guide provides in-depth, field-tested insights to help you navigate the complexities of sulfonamide synthesis, troubleshoot common issues, and ultimately improve your reaction yields and product purity.
The formation of a sulfonamide via the reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone transformation in medicinal chemistry and materials science.[1][2] The resulting S-N bond is stable and provides a unique three-dimensional architecture, making sulfonamides prevalent in numerous FDA-approved drugs.[3] However, what appears to be a straightforward nucleophilic substitution can be fraught with challenges, from low yields to competing side reactions. This guide is structured to address these issues head-on, blending fundamental chemical principles with practical, actionable solutions.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the most common initial questions and establishes the foundational knowledge for troubleshooting.
Q1: What is the fundamental mechanism of this reaction?
A: The reaction is a nucleophilic substitution at the sulfur center. The lone pair of the amine (nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride. This proceeds through a tetrahedral intermediate. A base is required to neutralize the HCl generated in situ, driving the reaction to completion.[4]
Q2: My sulfonyl chloride appears degraded. How stable is this compound?
A: Like most sulfonyl chlorides, this reagent is sensitive to moisture.[3] It will readily hydrolyze to the corresponding sulfonic acid (3-(4-methylphenyl)benzenesulfonic acid) in the presence of water.[5][6][7] This is a primary cause of reaction failure.
-
Best Practice: Always store the sulfonyl chloride under an inert atmosphere (e.g., argon or nitrogen) in a desiccator. Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Q3: Why is the choice of base so critical?
A: The base serves two primary functions: to deprotonate the amine after it attacks the sulfonyl chloride and to scavenge the resulting HCl. An inappropriate base can lead to side reactions or be ineffective.
-
Sterically Hindered Non-Nucleophilic Bases (e.g., DIPEA, 2,6-lutidine): Excellent for preventing side reactions where the base might compete with the desired amine as a nucleophile.
-
Tertiary Amines (e.g., Triethylamine, TEA): Common and effective, but can sometimes form reactive intermediates (sulfonylammonium salts) that may lead to byproducts.
-
Pyridine: Often used as both a base and a solvent. It is less basic than TEA and can also act as a nucleophilic catalyst. This can be beneficial but may also lead to unwanted side reactions with sensitive substrates.[8]
Q4: My amine is poorly nucleophilic (e.g., an aniline with electron-withdrawing groups). What can I do?
A: For weakly nucleophilic amines, you need to enhance reactivity.
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. Monitor for decomposition.
-
Use a More Activating Base/Catalyst: Adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a highly reactive N-sulfonylpyridinium intermediate.
-
Longer Reaction Times: These reactions simply may require more time to reach completion. Monitor progress by TLC or LC-MS.
Part 2: Troubleshooting Guide: From Low Yields to Impure Products
This section is designed as a decision-making tool. Identify your primary issue and follow the diagnostic steps.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing common issues in your sulfonamide synthesis.
Caption: Step-by-step workflow for a typical sulfonamide synthesis.
Detailed Steps:
-
Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the amine (1.0 mmol) and anhydrous dichloromethane (DCM, 5 mL). Add the appropriate base (e.g., triethylamine, 2.0 mmol for a primary amine). Stir the solution and cool to 0°C using an ice-water bath.
-
Reaction: In a separate dry vial, dissolve this compound (1.05 mmol, 1.05 eq) in anhydrous DCM (2 mL). Add this solution dropwise to the stirring amine solution over 15 minutes.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed.
-
Workup: Quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and dilute with additional DCM (15 mL).
-
Washing: Wash the organic layer sequentially with 1M HCl (2 x 15 mL) to remove the base and any unreacted amine, followed by saturated aqueous NaHCO₃ (1 x 15 mL) to remove any sulfonic acid, and finally with brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude solid or oil can be purified. Flash column chromatography on silica gel is the most common method. [9]Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide highly pure material. [10]
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
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-
ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. Retrieved from [Link]
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- Chourasiya, G., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(10), 3747-3758.
-
Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]
- Baran, P. S., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9284–9288.
- Martin, E. A. (1957). U.S. Patent No. US2777844A. U.S.
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- Rogatinskaya, S. L., & Makitra, R. G. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 596-600.
- King, J. F., & Lam, J. Y. L. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 76(11), 1667-1675.
-
ResearchGate. (2021). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
ResearchGate. (2004). (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]
- Stathakis, C., & Zotou, A. (2021).
- CN104327179A. (2015). Preparation method of substituted benzene sulfonyl chloride.
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- Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends.
- MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21549–21556.
-
ResearchGate. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
- Horwitz, W. (1978). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 61(4), 814-824.
-
ResearchGate. (n.d.). Difference in Risks of Allergic Reaction to Sulfonamide Drugs Based on Chemical Structure. Retrieved from [Link]
-
Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. 磺酰氯和磺酰胺 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Reactions of 3-(4-methylphenyl)benzenesulfonyl chloride
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-(4-methylphenyl)benzenesulfonyl chloride. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side products and challenges encountered during its use in chemical synthesis. This guide is built on established principles of organic chemistry and field-proven insights to ensure scientific integrity and practical utility.
Introduction
This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its high reactivity, while desirable for forming sulfonamides and sulfonate esters, also makes it susceptible to several side reactions that can lead to impurities, reduce yields, and complicate purification. This guide will help you identify, understand, and mitigate the formation of these common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect when working with this compound?
A1: The primary side products encountered are the corresponding sulfonic acid, diaryl sulfone, and in some cases, products from reactions with solvents or excess reagents. Specifically, you should be aware of:
-
3-(4-methylphenyl)benzenesulfonic acid: Formed via hydrolysis of the sulfonyl chloride.
-
Di-(3-(4-methylphenyl)phenyl) sulfone: A common byproduct in the synthesis of the sulfonyl chloride itself, which can be carried over as an impurity. It can also form during subsequent reactions under certain conditions.
-
Over-reduction products: If your reaction involves reducing agents, the sulfonyl chloride may be reduced to the corresponding sulfinic acid or other lower oxidation state sulfur species.
-
Solvent-derived impurities: Protic solvents (e.g., alcohols, water) will react to form sulfonic acids or sulfonate esters.
Q2: How can I detect the presence of these side products in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of your reaction products and impurities.
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Ideal for monitoring reaction progress, determining product purity, and quantifying the levels of sulfonic acid and diaryl sulfone impurities. A reversed-phase C18 column with a gradient of water and acetonitrile is a good starting point.[1][2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying volatile impurities and byproducts. It can help in the analysis of starting materials and low molecular weight side products.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are essential for the structural confirmation of your desired product and for identifying the structure of unknown impurities if they can be isolated. It is crucial to use anhydrous deuterated solvents like CDCl₃ or DMSO-d₆ to prevent hydrolysis of the sample.[4][5][6] |
| Infrared (IR) Spectroscopy | A quick method to confirm the presence of the sulfonyl chloride functional group, which shows characteristic strong absorption bands around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[4] |
Q3: What is the primary cause of diaryl sulfone formation?
A3: Diaryl sulfone is typically formed as a byproduct during the synthesis of the sulfonyl chloride via chlorosulfonation of 4-methylbiphenyl.[7] The reaction mechanism involves an electrophilic aromatic substitution where the initially formed sulfonyl chloride or a related electrophilic sulfur species reacts with another molecule of the starting arene (4-methylbiphenyl). Using an excess of chlorosulfonic acid can also promote the formation of the sulfone.[7]
Troubleshooting Guide
Problem 1: Low yield of desired product and significant formation of 3-(4-methylphenyl)benzenesulfonic acid.
Cause: This is a classic sign of hydrolysis of the sulfonyl chloride. Moisture is the primary culprit.
Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic and readily attacked by nucleophiles, including water. This nucleophilic substitution reaction cleaves the S-Cl bond and forms a sulfonic acid.
Solutions:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.
-
Prompt Workup: Avoid prolonged reaction times or workup procedures where the sulfonyl chloride is exposed to aqueous conditions. If an aqueous workup is necessary, perform it quickly and at a low temperature.[7]
-
Solvent Choice: Use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Avoid protic solvents like alcohols unless they are the intended reactant.
Diagram: Hydrolysis of this compound
Caption: Mechanism of sulfonyl chloride hydrolysis.
Problem 2: Presence of a high-boiling, non-polar impurity identified as di-(3-(4-methylphenyl)phenyl) sulfone.
Cause: This impurity is often carried over from the synthesis of the sulfonyl chloride or can be formed in situ under certain conditions.
Causality: The formation of the diaryl sulfone is a Friedel-Crafts-type reaction. An electrophilic sulfur species, which can be the sulfonyl chloride itself activated by a Lewis or Brønsted acid, undergoes an electrophilic aromatic substitution with another molecule of the electron-rich aromatic starting material.
Solutions:
-
Stoichiometry Control: During the synthesis of the sulfonyl chloride, avoid using a large excess of the aromatic starting material (4-methylbiphenyl).
-
Reaction Temperature: Maintain the recommended reaction temperature. Higher temperatures can favor the formation of the sulfone byproduct.
-
Purification of Starting Material: If possible, purify the this compound by distillation or recrystallization before use to remove any pre-existing diaryl sulfone impurity.
-
Choice of Catalyst: If a catalyst is used in a subsequent reaction, be mindful that strong Lewis acids can promote sulfone formation.
Diagram: Formation of Di-(3-(4-methylphenyl)phenyl) sulfone
Caption: Mechanism of diaryl sulfone formation.
Problem 3: Incomplete reaction or low yield when preparing a sulfonamide.
Cause: This can be due to several factors, including poor nucleophilicity of the amine, steric hindrance, or competing hydrolysis of the sulfonyl chloride.
Causality: The formation of a sulfonamide is a nucleophilic acyl substitution reaction. The rate of this reaction depends on the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride. If the amine is weakly nucleophilic or sterically hindered, the reaction will be slow, allowing the competing hydrolysis reaction to become more significant.
Solutions:
-
Choice of Base: Use a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl produced during the reaction. The base can also activate the amine nucleophile.
-
Solvent System: A two-phase system (e.g., DCM and aqueous base) or the use of a polar aprotic solvent can be effective. For some amines, reactions in aqueous media at high pH have been shown to give high yields.[8]
-
Temperature Control: The reaction is often performed at 0 °C to room temperature. Higher temperatures may accelerate the desired reaction but can also increase the rate of hydrolysis.
-
Order of Addition: Adding the sulfonyl chloride slowly to a solution of the amine and base can help to maintain a low concentration of the sulfonyl chloride, which can minimize side reactions.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Dissolve the amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.05 eq.) in the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by TLC or HPLC.
-
Upon completion, quench the reaction with water or a dilute acid solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. [Link]
-
Benzenesulfonyl chloride - Organic Syntheses Procedure. Organic Syntheses. [Link]
- US4822916A - Preparation of diaryl sulfones.
- US4105692A - Process for the preparation of benzenesulphonyl chloride.
-
IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates. Thieme. [Link]
-
4-Chloro-N-(3-methylphenyl)benzenesulfonamide. NIH. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]
-
Cas 10439-23-3,P-TOLUENESULFINYL CHLORIDE. LookChem. [Link]
-
Chemical Synthesis and Characterization. bioRxiv. [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. [Link]
-
BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. Loba Chemie. [Link]
-
(PDF) Chlorosulfonation of N-Arylmaleimides. ResearchGate. [Link]
-
a continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a. ChemRxiv. [Link]
-
Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]
-
Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. ResearchGate. [Link]
-
CYCLISATION OF DIARYL COMPOUNDS WITH CHLOROSULFONIC ACID. Sci-Hub. [Link]
-
Evaluation Of Analytical Method Using Pharmaceutical Drugs: Genotoxic Methyl P- Toulene Sulfonate. IJCRT.org. [Link]
-
However, these days benzenesulphonyl chloride is replaced by p-toluenesulphonyl chloride. why?. Brainly.in. [Link]
-
Solutions for Pharmaceutical Impurities. Shimadzu. [Link]
-
Benzenesulfonyl chloride - Wikipedia. Wikipedia. [Link]
-
Hydrolysis stable sulfonyl chlorides. Reddit. [Link]
-
Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. MDPI. [Link]
-
Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. MDPI. [Link]
Sources
troubleshooting low reactivity of hindered amines with 3-(4-methylphenyl)benzenesulfonyl chloride
Welcome to the technical support center for synthetic chemistry. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical advice for the challenging sulfonylation of sterically hindered amines with 3-(4-methylphenyl)benzenesulfonyl chloride. As Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you overcome common hurdles in your experiments.
Troubleshooting Guide: Addressing Low Reactivity
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of hindered sulfonamides.
Q1: My reaction shows very low or no conversion to the desired sulfonamide. What are the likely causes and how can I fix it?
This is the most frequent challenge when working with sterically demanding substrates. The low reactivity stems from the difficulty of the bulky amine nucleophile in attacking the sterically shielded sulfur center of the sulfonyl chloride.
Primary Cause: Steric Hindrance and Low Nucleophilicity
The bulky groups on the amine physically block the reaction pathway. Secondary amines, in particular, exhibit significantly lower reactivity compared to primary amines in these transformations.[1]
Solutions:
-
Increase Reaction Temperature: The simplest approach to overcoming a high activation energy barrier is to increase the thermal energy of the system.
-
Actionable Step: If your reaction is running at room temperature, gradually increase the temperature to 50-80 °C. For particularly stubborn cases, refluxing in a higher-boiling solvent like toluene or DMF may be necessary. Monitor for potential degradation of starting materials at elevated temperatures.
-
Causality: Higher temperatures increase molecular kinetic energy, leading to more frequent and energetic collisions, which increases the probability of a successful reaction event.
-
-
Optimize the Base: The choice of base is critical. Its primary role is to neutralize the HCl byproduct, driving the reaction forward. However, a suboptimal base can cause more harm than good.
-
Problem: Weak or sterically hindered bases may not be strong enough to deprotonate the intermediate ammonium salt effectively. Highly nucleophilic bases (like pyridine in some contexts) can compete with your amine and react with the sulfonyl chloride.
-
Actionable Step: Switch to a stronger, non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA, Hünig's base) or 1,8-Diazabicycloundec-7-ene (DBU) are excellent choices. They are sterically hindered, making them poor nucleophiles, but remain strong bases.
-
Protocol: Use 1.5-2.0 equivalents of DIPEA or DBU relative to the hindered amine.
-
-
Employ Catalysis to Lower the Activation Barrier: For highly hindered systems, catalysis is often not just beneficial but essential.
-
Indium Catalysis: Indium has been shown to be a highly effective catalyst for the sulfonylation of less nucleophilic and sterically hindered amines, providing excellent yields.[1][2] The proposed mechanism involves the formation of a more electrophilic species, RSO₂+InCl⁻, which is more readily attacked by the hindered amine.[1]
-
Actionable Step: Add a catalytic amount (e.g., 5-10 mol%) of Indium(III) chloride (InCl₃) or indium metal to your reaction mixture.
-
Experimental Protocol: Indium-Catalyzed Sulfonylation of a Hindered Amine
-
To a dry, inert-atmosphere flask, add the hindered amine (1.0 eq.), this compound (1.1 eq.), and a magnetic stir bar.
-
Add anhydrous acetonitrile (MeCN) as the solvent.
-
Add Indium(III) chloride (0.1 eq.).
-
Add a non-nucleophilic base such as DIPEA (1.5 eq.).
-
Stir the reaction mixture at 60 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Q2: The reaction is clean but proceeds extremely slowly, taking several days. How can I accelerate it?
A slow reaction rate is a direct consequence of the high steric barrier.
Solutions:
-
Microwave Irradiation: Microwave-assisted synthesis is a powerful technique for dramatically reducing reaction times by efficiently heating the reaction mixture.[2]
-
Actionable Step: Perform the reaction in a dedicated microwave reactor using a sealed vessel. Start with a temperature of 100-120 °C for 15-30 minutes and monitor for completion.
-
Causality: Microwaves directly couple with polar molecules in the mixture, leading to rapid and uniform heating that can overcome activation barriers more efficiently than conventional heating.
-
-
Lewis Acid Catalysis: As mentioned, Lewis acids like InCl₃ can activate the sulfonyl chloride. Other Lewis acids like Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) have also been used to catalyze sulfonylation reactions and may be effective.[3]
Q3: I am observing significant side product formation. What are they and how can I prevent them?
Side products typically arise from the reactivity of the sulfonyl chloride with other components in the reaction mixture.
Common Side Products & Solutions:
-
Sulfonic Acid:
-
Cause: Hydrolysis of the this compound by trace amounts of water in the reagents or solvent.
-
Prevention: Ensure all reagents, solvents, and glassware are rigorously dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Reaction with a Nucleophilic Base:
-
Cause: If you are using a base that is also a good nucleophile (e.g., pyridine, triethylamine), it can react with the sulfonyl chloride to form a sulfonyl-ammonium salt, consuming your electrophile.
-
Prevention: As detailed in Q1, switch to a non-nucleophilic, sterically hindered base like DIPEA or DBU.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common issues in the sulfonylation of hindered amines.
Caption: General mechanism of sulfonamide formation.
How do I choose the optimal base for my reaction?
The ideal base should be strong enough to drive the reaction but not nucleophilic enough to react with the sulfonyl chloride.
| Base | pKa of Conjugate Acid | Steric Hindrance | Nucleophilicity | Recommendation |
| Pyridine | 5.2 | Low | Moderate | Use with caution; can act as a nucleophilic catalyst but may also be consumed. |
| Triethylamine (TEA) | 10.7 | Moderate | Moderate | A common choice, but can be problematic with highly reactive electrophiles. |
| DIPEA (Hünig's Base) | 10.7 | High | Very Low | Highly Recommended. Excellent non-nucleophilic choice for this reaction. |
| DBU | 13.5 | High | Low | Highly Recommended. A very strong, non-nucleophilic base. |
How can I effectively monitor the reaction's progress?
Regularly monitoring the reaction is crucial to avoid over-running it or stopping it prematurely.
-
Thin-Layer Chromatography (TLC): The quickest method. Co-spot your reaction mixture with your starting amine and sulfonyl chloride. The product sulfonamide should have a different Rf value.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The most definitive method. It provides separation of components and mass confirmation of the product, starting materials, and any significant byproducts. [4][5]* ¹H NMR Spectroscopy: Taking an aliquot from the reaction mixture allows you to directly observe the disappearance of starting material signals and the appearance of product signals. [6][7]
Protocol: Reaction Monitoring by ¹H NMR
-
Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., 1 mL of ethyl acetate) and wash with a small amount of water or brine to remove the base and its salt.
-
Dry the organic layer with a small amount of anhydrous Na₂SO₄.
-
Filter the solution into a clean vial and evaporate the solvent.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃) and acquire the ¹H NMR spectrum.
-
Compare the integration of characteristic peaks for the starting materials and the product to estimate the conversion.
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Levin, M. D., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21189–21196. Available at: [Link]
- Roy, S., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 193-216.
-
RSC Publishing. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Available at: [Link]
-
Levin, M. D., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. Available at: [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
ACS Publications. (n.d.). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. Retrieved from [Link]
-
YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]
-
Stando, K., et al. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. National Institutes of Health. Available at: [Link]
-
Wróblewska, A., et al. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. Available at: [Link]
-
University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 3. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 4. ymerdigital.com [ymerdigital.com]
- 5. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dspace.library.uvic.ca [dspace.library.uvic.ca]
Technical Support Center: Selective Mono-Sulfonylation of Primary Amines
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the selective synthesis of mono-sulfonamides from primary amines. Here, we will dissect the common side reaction of di-sulfonylation, provide in-depth, cause-and-effect troubleshooting, and offer field-proven protocols to help you achieve high-yield, selective mono-sulfonylation in your experiments.
Section 1: Understanding the Core Problem - The "Why" of Di-Sulfonylation
Before troubleshooting, it is critical to understand the underlying chemical mechanism that leads to the formation of the undesired di-sulfonylated byproduct.
Q1: What is di-sulfonylation and why does it occur specifically with primary amines?
A1: Di-sulfonylation is a frequent side reaction where a primary amine (R-NH₂) reacts with two equivalents of a sulfonyl chloride (R'-SO₂Cl) to yield a di-sulfonylimide, R-N(SO₂R')₂.[1] This occurs via a two-step mechanism:
-
Desired Mono-sulfonylation: The primary amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms the intended mono-sulfonamide (R-NHSO₂R') and releases a molecule of hydrochloric acid (HCl).
-
Undesired Second Sulfonylation: The N-H proton of the newly formed mono-sulfonamide is now significantly more acidic than the protons of the parent amine. This increased acidity is due to the strong electron-withdrawing effect of the adjacent sulfonyl group, which stabilizes the resulting conjugate base.[2] In the presence of a base (used to neutralize the HCl from the first step), the mono-sulfonamide can be deprotonated to form a highly nucleophilic sulfonamide anion. This anion can then attack a second molecule of sulfonyl chloride, leading to the di-sulfonylated byproduct.[1]
The key to preventing this is to suppress the formation and subsequent reaction of the sulfonamide anion intermediate.[1]
Reaction Mechanism: Mono- vs. Di-sulfonylation
The diagram below illustrates the two competing reaction pathways. The desired reaction is shown in green, while the problematic side reaction is shown in red.
Caption: Competing pathways for mono-sulfonylation (green) vs. di-sulfonylation (red).
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during sulfonylation reactions in a direct question-and-answer format.
Q2: My reaction is producing almost exclusively the di-sulfonylated product. What is the most likely cause?
A2: This is a classic outcome of reaction conditions that strongly favor the second sulfonylation. The primary culprits are:
-
Incorrect Stoichiometry: Using an excess of sulfonyl chloride (more than 1.0 equivalent relative to the amine) provides ample electrophile for the sulfonamide anion to react with.
-
Strong Base/Excess Base: A strong base (e.g., NaOH, LDA) or a large excess of a moderately strong base (e.g., >2.0 eq. of triethylamine) will aggressively deprotonate the mono-sulfonamide intermediate, significantly increasing the concentration of the sulfonamide anion and accelerating the side reaction.[1]
-
High Temperature: Higher reaction temperatures increase the rate of all reactions, but can disproportionately accelerate the undesired second sulfonylation.
Q3: How do I correctly control the stoichiometry and addition of my reagents?
A3: This is the most critical parameter for ensuring selectivity.[1]
-
Action: Use the sulfonyl chloride as the limiting reagent. A slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) can help ensure the sulfonyl chloride is consumed by the more nucleophilic amine before it can react with the sulfonamide anion.[1]
-
Protocol: The rate of addition is crucial. The sulfonyl chloride should be added dropwise, preferably as a solution in the reaction solvent, over a prolonged period (e.g., 30-60 minutes).[1] This technique, known as slow addition, maintains a very low instantaneous concentration of the sulfonyl chloride, statistically favoring a reaction with the more abundant and more nucleophilic primary amine.[1]
Q4: Which base should I choose to minimize di-sulfonylation?
A4: The base is not just an acid scavenger; its properties directly influence the outcome. A strong base can readily deprotonate the mono-sulfonamide, promoting the side reaction.[1]
-
Action: Opt for a weaker or sterically hindered base. Pyridine often serves as an excellent choice as it is a weak base and can also be used as the solvent. Sterically hindered bases like 2,6-lutidine or diisopropylethylamine (DIPEA) are also effective because their bulkiness can disfavor the deprotonation of the already-crowded mono-sulfonamide intermediate.
-
Data Summary:
| Base Type | Examples | Basicity | Key Consideration |
| Trialkylamines | Triethylamine (TEA) | Moderate-Strong | Standard choice, but excess can promote di-sulfonylation. |
| Hindered Bases | 2,6-Lutidine, DIPEA | Moderate | Good for minimizing side reactions due to steric bulk.[1] |
| Pyridine-type | Pyridine | Weak | Often the best choice; acts as a weak base and solvent.[1] |
Q5: My reaction is very slow at 0°C and I'm still seeing the byproduct. What should I do?
A5: Balancing reaction rate and selectivity is key. While low temperatures are generally recommended, some substrates may require more thermal energy.
-
Action: Lowering the reaction temperature is a powerful tool to reduce the rate of the undesired reaction more than the desired one.[1] It is highly recommended to perform the slow addition of the sulfonyl chloride at 0°C or even lower (e.g., -20°C).[1][3]
-
Troubleshooting Workflow: If the reaction is too sluggish at low temperatures, first ensure that stoichiometry and base selection are optimized. If they are, you can try a staged temperature profile: perform the addition of the sulfonyl chloride at 0°C, hold for 1-2 hours, and then allow the reaction to slowly warm to room temperature and stir overnight. This allows the more selective initial reaction to complete at low temperature before providing more energy to drive the reaction to completion.
Caption: A workflow for troubleshooting and resolving di-sulfonylation issues.
Section 3: Experimental Protocol
General Protocol for Selective Mono-sulfonylation of a Primary Amine
This protocol is a robust starting point and should be optimized for your specific substrates.
Materials:
-
Primary Amine (R-NH₂)
-
Sulfonyl Chloride (R'-SO₂Cl)
-
Anhydrous Pyridine (or other suitable solvent like Dichloromethane/THF)
-
Anhydrous Base (if not using pyridine as solvent, e.g., 2,6-lutidine)
-
Round-bottom flask, magnetic stir bar, dropping funnel, nitrogen/argon inlet.
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add the primary amine (1.1 mmol, 1.1 eq.) to a round-bottom flask equipped with a magnetic stir bar.
-
Solvent and Base: Dissolve the amine in anhydrous pyridine (~0.1 M concentration). If using a different solvent like DCM, add the solvent first, then add 2,6-lutidine (1.5 mmol, 1.5 eq.).
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Reagent Addition: Dissolve the sulfonyl chloride (1.0 mmol, 1.0 eq.) in a small amount of the reaction solvent in a dropping funnel. Add the sulfonyl chloride solution to the stirred amine mixture dropwise over a period of 30-60 minutes. Ensure the internal temperature does not rise significantly.[1]
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours.
-
Warm-up & Completion: Remove the ice bath and allow the reaction to slowly warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting sulfonyl chloride is consumed (typically 4-16 hours).
-
Work-up: Upon completion, quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
References
- US Patent US3789067A, Method of inhibiting sulfone formation in sulfonations. Google Patents.
-
Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. ResearchGate. Available from: [Link]
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Available from: [Link]
-
Dispersion Mechanisms of Lignosulfonates in Concentrated TiO2 Suspensions and Pastes: The Effects of Molecular Weight Distributions and Ionic Composition. MDPI. Available from: [Link]
-
Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Available from: [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available from: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available from: [Link]
-
26.04 Protecting Groups for Amines: Sulfonamides. YouTube. Available from: [Link]
-
p-Toluenesulfonamides. Organic Chemistry Portal. Available from: [Link]
-
Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry. Available from: [Link]
-
Synthesis of Sulfonamides. In: Synthetic Methods in Drug Discovery. Royal Society of Chemistry. Available from: [Link]
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. ResearchGate. Available from: [Link]
Sources
Technical Support Center: Catalyst Selection for 3-(4-methylphenyl)benzenesulfonyl Chloride
Welcome to the technical support center for enhancing the reactivity of 3-(4-methylphenyl)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower your research decisions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem 1: My reaction shows low or no conversion to the desired sulfonamide or sulfonate ester.
-
Potential Cause: The primary cause is often insufficient activation of the sulfonyl chloride, especially when reacting with weak nucleophiles (e.g., hindered alcohols, anilines with electron-withdrawing groups). The basicity of your amine might not be enough to drive the reaction forward efficiently.
-
Suggested Solution:
-
Introduce a Nucleophilic Catalyst: Standard bases like triethylamine (Et₃N) or Hünig's base (DIPEA) primarily act as proton scavengers. For sluggish reactions, a nucleophilic catalyst is required. 4-(Dimethylamino)pyridine (DMAP) is an exceptional choice. It operates via a nucleophilic catalysis mechanism, forming a highly reactive N-sulfonylpyridinium intermediate that is much more susceptible to nucleophilic attack than the sulfonyl chloride itself.[1][2]
-
Verify Catalyst Loading: For DMAP, a catalytic amount (e.g., 1-10 mol%) is typically sufficient. Ensure you are using it in conjunction with a stoichiometric amount of a non-nucleophilic base (like Et₃N) to neutralize the generated HCl.
-
Check for Moisture: Sulfonyl chlorides can slowly hydrolyze in the presence of water, leading to the formation of the unreactive sulfonic acid and reducing your yield.[3][4] Ensure all glassware is flame-dried and solvents are anhydrous.
-
Increase Temperature: If the reaction is still slow, gently heating the reaction mixture can help overcome the activation energy barrier. However, be cautious, as excessive heat can lead to byproduct formation.
-
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: My reaction is proceeding, but extremely slowly (days instead of hours).
-
Potential Cause: While the chosen catalyst may be appropriate, its efficacy could be hampered by the solvent, concentration, or the inherent steric hindrance of the substrates.
-
Suggested Solution:
-
Solvent Optimization: The polarity of the solvent can significantly impact reaction rates. Aprotic polar solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are generally good starting points. If solubility is an issue, consider Dimethylformamide (DMF), but be aware it can be difficult to remove.
-
Lewis Acid Catalysis: For particularly unreactive substrates, a Lewis acid catalyst can be employed to increase the electrophilicity of the sulfonyl group.[5] Lewis acids like ZnCl₂, AlCl₃, or TiCl₄ coordinate to the sulfonyl oxygens, withdrawing electron density and making the sulfur atom more susceptible to attack.[6][7] This approach is especially useful for Friedel-Crafts type sulfonylation reactions.
-
Concentration: Ensure the reaction is not too dilute. Increasing the concentration of reactants can lead to a higher reaction rate.
-
Problem 3: I'm observing significant formation of side products, such as a white precipitate (sulfonic acid) or other impurities.
-
Potential Cause: The primary side reaction is often hydrolysis of the sulfonyl chloride. Another possibility, especially with amines, is the formation of a double-sulfonated product (a sulfonimide) if the resulting sulfonamide is deprotonated and reacts again.
-
Suggested Solution:
-
Control Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the amine or alcohol nucleophile to ensure the sulfonyl chloride is fully consumed. Use at least one equivalent of base per equivalent of sulfonyl chloride to neutralize the HCl byproduct.
-
Rate of Addition: Add the sulfonyl chloride solution dropwise to the mixture of the nucleophile and base/catalyst at a controlled temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the sulfonyl chloride, minimizing side reactions.
-
Inert Atmosphere: As mentioned, hydrolysis is a key issue. Running the reaction under an inert atmosphere of nitrogen or argon is crucial to exclude atmospheric moisture.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the main classes of catalysts for reactions with this compound?
A1: Catalysts for sulfonylation reactions can be broadly categorized into two main types:
-
Nucleophilic Catalysts: These catalysts, such as DMAP and other pyridine derivatives, directly react with the sulfonyl chloride to form a highly reactive intermediate.[1] They are excellent for accelerating reactions with alcohols and amines to form sulfonate esters and sulfonamides, respectively.
-
Lewis Acid Catalysts: These catalysts, such as AlCl₃, FeCl₃, and TiCl₄, function by coordinating to the oxygen atoms of the sulfonyl group.[5] This coordination enhances the electrophilicity of the sulfur atom, making it more reactive towards nucleophiles. They are particularly effective for reactions involving weaker nucleophiles or for Friedel-Crafts sulfonylation of aromatic rings.
| Catalyst Type | Example(s) | Mechanism of Action | Primary Application | Advantages | Disadvantages |
| Nucleophilic | 4-(Dimethylamino)pyridine (DMAP) | Forms a highly reactive sulfonyl-catalyst intermediate.[2] | Sulfonamide & Sulfonate Ester formation with weak nucleophiles. | High efficiency at low loadings; mild conditions. | Can be difficult to remove; basic nature not suitable for all substrates. |
| Lewis Acid | AlCl₃, TiCl₄, ZnCl₂ | Activates the sulfonyl chloride by coordinating to oxygen atoms.[5][6] | Friedel-Crafts sulfonylation; activation for very weak nucleophiles. | Strong activation for unreactive systems. | Requires stoichiometric amounts; harsh conditions; moisture sensitive. |
| Non-Nucleophilic Base | Triethylamine (Et₃N), DIPEA | Acts as a proton (HCl) scavenger only. | Standard sulfonamide synthesis with reactive amines. | Inexpensive; easy to remove. | Provides no catalytic enhancement of reactivity. |
Q2: Can you explain the catalytic mechanism of DMAP in more detail?
A2: Certainly. The exceptional catalytic activity of DMAP stems from its ability to act as a potent nucleophile. The mechanism involves two key steps:
-
Formation of the Activated Intermediate: The nitrogen atom of the pyridine ring in DMAP attacks the electrophilic sulfur atom of this compound. This displaces the chloride ion and forms a highly reactive N-sulfonylpyridinium salt.[1][9] This salt is significantly more reactive than the starting sulfonyl chloride because the pyridinium group is a better leaving group than chloride.
-
Nucleophilic Attack and Catalyst Regeneration: The nucleophile (an alcohol or amine) then attacks the sulfur atom of this activated intermediate. This step forms the desired sulfonamide or sulfonate ester product and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle.[2]
Caption: Decision tree for catalyst selection based on nucleophile type.
Q4: What are the critical safety precautions for handling this compound and associated catalysts?
A4: Safety is paramount.
-
This compound: This compound is corrosive and a lachrymator. It causes severe skin burns and eye damage. [10]It reacts with water, potentially releasing corrosive HCl gas. [11]Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Catalysts:
-
DMAP: Is toxic and readily absorbed through the skin. Handle with extreme care.
-
Lewis Acids (e.g., AlCl₃, TiCl₄): React violently with water. Quenching procedures must be performed slowly and at low temperatures (e.g., by adding the reaction mixture to ice).
-
-
General Handling: Always work under an inert atmosphere to prevent hydrolysis and potential side reactions. [8]Ensure you have a proper quenching plan in place before starting the reaction.
Experimental Protocol: General Procedure for Catalyst Screening in Sulfonamide Synthesis
This protocol provides a framework for testing the efficacy of different catalytic systems.
Materials:
-
This compound
-
Amine of interest
-
Catalyst 1: Triethylamine (Et₃N)
-
Catalyst 2: 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Flame-dried glassware, magnetic stirrer, nitrogen/argon line
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL).
-
Catalyst Addition:
-
Flask A (Base Only): Add triethylamine (1.5 mmol, 1.5 eq).
-
Flask B (Catalytic DMAP): Add triethylamine (1.5 mmol, 1.5 eq) and DMAP (0.05 mmol, 0.05 eq).
-
-
Cooling: Cool the reaction mixtures to 0 °C using an ice bath.
-
Substrate Addition: In a separate flask, dissolve this compound (1.05 mmol, 1.05 eq) in anhydrous DCM (2 mL). Add this solution dropwise to each reaction flask over 15 minutes.
-
Reaction Monitoring: Allow the reactions to warm to room temperature and stir for 4-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS by comparing the consumption of the starting amine.
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography and compare the isolated yields from Flask A and Flask B to determine the effect of the DMAP catalyst.
References
-
New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.[Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.[Link]
-
Amir, R., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. National Institutes of Health. [Link]
-
MDPI. Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One.[Link]
-
RSC Publishing. Visible-light-induced meta-selective sulfonylation of pyridine via an EDA complex.[Link]
-
ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.[Link]
-
ACS Publications. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates.[Link]
- Google Patents.
-
MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.[Link]
-
ResearchGate. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.[Link]
-
ACS Publications. Lewis Acid-Catalyzed Sulfur Fluoride Exchange.[Link]
-
ChemRxiv. Base-mediated C4-selective C-H-sulfonylation of pyridine.[Link]
-
ResearchGate. Optimization of the reaction conditions.[Link]
-
Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.[Link]
-
National Institutes of Health. Rapid Conversion of Hindered Arylsulfonates to Alkyl Chlorides with Retention of Configuration.[Link]
-
ScholarWorks @ UTRGV. The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study.[Link]
-
Taylor & Francis. Sulfonyl chloride – Knowledge and References.[Link]
-
Organic Syntheses. Benzenesulfonyl chloride.[Link]
-
Wikipedia. Benzenesulfonyl chloride.[Link]
-
Wikipedia. Lewis acid catalysis.[Link]
-
ACS Publications. Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study.[Link]
-
Wiley Online Library. Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine.[Link]
-
Reddit. Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride?[Link]
-
National Institutes of Health. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.[Link]
-
YouTube. 01.07 Lewis Acid Catalysis.[Link]
-
Pharmaceutical Fronts. Recent Advances in the Synthesis of Sulfonamides Intermediates.[Link]
-
ResearchGate. Optimization of the reaction conditions.[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation.[Link]
-
Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE.[Link]
-
PubChem. N-Acetylsulfanilyl chloride.[Link]
Sources
- 1. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid Conversion of Hindered Arylsulfonates to Alkyl Chlorides with Retention of Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. nj.gov [nj.gov]
Technical Support Center: Scale-Up of Reactions with 3-(4-methylphenyl)benzenesulfonyl Chloride
Welcome to the technical support center for scientists and researchers working with 3-(4-methylphenyl)benzenesulfonyl chloride. This guide is designed to provide in-depth, field-proven insights into the challenges you may encounter when scaling up reactions involving this versatile reagent. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the success of your large-scale syntheses.
Part 1: Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific, practical problems encountered during the scale-up process, presented in a question-and-answer format.
Starting Material and Reaction Initiation
Question: My large-scale reaction is showing a significant induction period or fails to initiate, whereas the lab-scale experiment proceeded smoothly. What could be the cause?
Answer: This is a common issue when transitioning to larger vessels and can be traced back to several factors related to mass and heat transfer.
-
Root Cause Analysis:
-
Inadequate Mixing: What appears as a homogeneous solution in a 100 mL flask can suffer from poor mixing in a 20 L reactor. This compound, like many sulfonyl chlorides, can be a viscous liquid or a low-melting solid, and its dissolution or dispersion in the reaction solvent may be incomplete at scale without sufficient agitation.[1] This creates localized concentration gradients, preventing the reactants from interacting effectively.
-
Thermal Inertia: Larger volumes of solvent and reagents have greater thermal inertia.[2] A reaction that was gently warmed on a hotplate at the lab scale may require significantly more energy input over a longer period to reach the optimal reaction temperature in a large, jacketed reactor.
-
Moisture Scavenging: Trace amounts of moisture can hydrolyze the highly reactive sulfonyl chloride to the unreactive sulfonic acid, consuming some of your starting material.[3] While this effect might be negligible in a small flask, the larger surface area and volume at scale can introduce more atmospheric moisture, especially if inert atmosphere techniques are not rigorously applied.
-
-
Solutions & Protocols:
-
Optimize Agitation: Switch from a magnetic stir bar to an overhead mechanical stirrer with an appropriately sized impeller (e.g., a pitched-blade turbine or anchor stirrer) to ensure proper vortexing and bulk mixing.
-
Confirm Reagent Purity: Before starting, verify the purity of your this compound. An old reagent may have partially hydrolyzed.[3] A simple 1H NMR or titration can confirm its integrity.
-
Implement Rigorous Anhydrous Techniques: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.[3]
-
Question: I'm observing a lower-than-expected yield, and my crude material contains a significant amount of the corresponding sulfonic acid. Why is this happening at scale?
Answer: The formation of 3-(4-methylphenyl)benzenesulfonic acid is almost always due to hydrolysis of the sulfonyl chloride.[3] This problem is often amplified during scale-up due to extended reaction times and more complex work-up procedures.
-
Root Cause Analysis:
-
Hydrolysis During Reaction: As mentioned, inadequate protection from atmospheric moisture is a primary culprit.
-
Hydrolysis During Work-up: The most significant source of hydrolysis often comes from the work-up stage.[4] Quenching a large volume reaction is a highly exothermic process. If the quench is not performed carefully and with adequate cooling, localized hot spots can dramatically accelerate the rate of hydrolysis. Furthermore, extended contact time with an aqueous phase during extraction will lead to product loss.
-
-
Visualizing the Hydrolysis Pathway:
Caption: Desired vs. Undesired Reaction Pathways.
-
Recommended Scale-Up Work-up Protocol:
-
Pre-cool the Quenching Solution: Before beginning the quench, cool a separate vessel containing crushed ice or an ice-water slurry to below 5°C. The volume should be sufficient to dilute and cool the reaction mixture.
-
Slow Addition: Transfer the reaction mixture via cannula or a pressure-equalizing addition funnel slowly into the vigorously stirred, cold quenching solution. Monitor the internal temperature of the quenching vessel to ensure it does not rise significantly.
-
Rapid Extraction: Once the quench is complete, proceed immediately to the extraction phase. Do not allow the organic and aqueous layers to sit for extended periods. Use a suitable organic solvent and perform the extractions swiftly.
-
Brine Wash: A final wash with a saturated sodium chloride (brine) solution helps to remove bulk water from the organic layer before the drying step.
-
Reaction Control and Monitoring
Question: My reaction is highly exothermic and difficult to control at a larger scale, leading to side products. How can I manage the thermal profile?
Answer: Exotherm management is a critical safety and purity concern in scale-up chemistry.[5] The surface-area-to-volume ratio decreases as you scale up, making it much harder for a reactor's cooling system to dissipate the heat generated by the reaction.[2]
-
Root Cause Analysis:
-
Accumulation of Reagents: Adding a reagent too quickly before the reaction has fully initiated can lead to a dangerous accumulation of unreacted material. When the reaction finally starts, the stored potential energy is released rapidly, overwhelming the cooling capacity of the reactor.
-
Inadequate Cooling: The cooling system (e.g., a jacketed reactor with circulating fluid) may not be sufficient for the rate of heat generation.
-
-
Solutions & Protocols:
-
Controlled Addition: Add the limiting reagent portion-wise or via a syringe pump at a rate that allows the cooling system to maintain the target temperature.
-
"Hold-and-Test" Strategy: After adding a small portion of the reagent (e.g., 10%), hold the addition and monitor the reaction (via temperature and analytical sampling) to ensure it has initiated and is proceeding as expected before continuing.
-
Reverse Addition: In some cases, adding the reaction mixture to the nucleophile (reverse addition) can help control the concentration of the reactive sulfonyl chloride and temper the exotherm.
-
-
Decision Tree for Exotherm Management:
Caption: Troubleshooting workflow for thermal runaway.
Question: How can I effectively monitor the reaction's progress at scale without constantly taking and preparing samples for complex analysis?
Answer: While HPLC and GC are definitive, they can be slow. For in-process monitoring, simpler techniques are often more practical.
-
Analytical Techniques Comparison:
| Technique | Pros | Cons | Suitability for Scale-Up |
| TLC | Fast, inexpensive, requires minimal sample. | Not quantitative, may require a UV-active chromophore or staining.[6] | Excellent for quick checks of starting material consumption. |
| HPLC/UPLC | Highly accurate, quantitative, can detect minor impurities.[7] | Slower, requires expensive equipment and method development. | The "gold standard" for accurate conversion and purity analysis at key time points. |
| ¹H NMR | Quantitative, provides structural information. | Requires an NMR spectrometer, deuterated solvents, and careful sample prep. | Useful for analyzing a final, quenched sample to confirm structure and purity. |
| FT-IR | Can be used in-situ with a probe. | Can be difficult to interpret in complex mixtures, less sensitive. | Good for tracking the appearance/disappearance of key functional groups (e.g., S=O stretch). |
-
Recommended Protocol: Reaction Monitoring by TLC
-
Prepare a Co-spot: On a TLC plate, spot your starting material, your nucleophile, and a "co-spot" containing both. This helps in identifying the spots in the reaction mixture.
-
Sample Extraction: At regular intervals (e.g., every 30 minutes), carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the Aliquot: Immediately quench the aliquot in a vial containing a small amount of water and an extraction solvent (e.g., ethyl acetate). This stops the reaction.[8]
-
Spot and Develop: Spot the organic layer from the quenched aliquot on the TLC plate alongside your reference spots. Develop the plate in an appropriate solvent system.
-
Visualize: Visualize the plate (e.g., under a UV lamp). The reaction is complete when the spot corresponding to the limiting reagent has disappeared.
-
Product Isolation and Purification
Question: I'm having trouble crystallizing my final product at a large scale, even though it oiled out and eventually solidified in the lab. What should I do?
Answer: Crystallization is highly dependent on concentration, temperature profile, and the presence of nucleation sites. These variables are harder to control at scale.
-
Root Cause Analysis:
-
Supersaturation Issues: The cooling profile of a large reactor is much slower than a flask in an ice bath. This slow cooling may not create the necessary level of supersaturation for spontaneous nucleation.
-
Impurities: Small amounts of impurities that were insignificant at the lab scale can act as crystallization inhibitors at a larger scale.
-
Solvent Choice: The ideal solvent for reaction may not be the ideal solvent for crystallization.
-
-
Solutions & Protocols:
-
Seeding: The most reliable way to induce crystallization is to add a small number of seed crystals of your pure product to the supersaturated solution. This provides a template for crystal growth.
-
Solvent/Anti-Solvent System: Consider an anti-solvent crystallization. Dissolve your crude product in a minimal amount of a good solvent, then slowly add an "anti-solvent" (in which your product is insoluble) until the solution becomes turbid, indicating the onset of precipitation.
-
Controlled Cooling: Program the reactor's cooling jacket to cool the solution slowly and in a controlled, linear fashion. A crash-cooling approach often leads to oiling out or the formation of fine, difficult-to-filter solids.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound at scale? A1: The primary hazards are its corrosive nature and its reactivity with water.[9][10] Contact can cause severe skin and eye burns. Its reaction with water (hydrolysis) releases hydrochloric acid (HCl), which is also corrosive and can create pressure buildup in a closed system. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood or area.[9] A risk assessment is crucial before any scale-up.[5]
Q2: Can I use an aqueous base like sodium hydroxide for my reaction? A2: While possible under specific conditions (e.g., Schotten-Baumann conditions), using an aqueous base significantly increases the risk of hydrolyzing your valuable sulfonyl chloride starting material.[3] For most scale-up applications, a non-nucleophilic organic base like triethylamine or pyridine in an anhydrous organic solvent is strongly recommended to neutralize the HCl byproduct without competing with the main reaction.[3]
Q3: My this compound is a solid at room temperature. How should I handle additions at a large scale? A3: If it is a solid, you have two main options for large-scale addition:
-
Addition as a solution: Gently warm the reagent and a suitable, anhydrous solvent (in which it is soluble) to melt and dissolve it, then add it as a liquid via an addition funnel or pump.
-
Portion-wise solid addition: If the reaction is not overly sensitive, the solid can be added in portions. This requires a reactor with a suitable port for solid additions and careful control to avoid clumping.
Q4: What are common impurities I should look for besides the sulfonic acid? A4: Besides the hydrolysis product, you might encounter the corresponding sulfone, formed by reaction with the starting arene, or disulfide byproducts, which can arise from side reactions during the synthesis of the sulfonyl chloride itself.[4] The presence of these will depend on the synthetic route used to prepare your starting material.
References
-
Bream, R. N., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]
-
Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]
-
Barham, J. P., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]
-
Bream, R. N., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]
-
Wikipedia. (n.d.). Benzenesulfonyl chloride. [Link]
-
Thompson, D. L., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. [Link]
- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. [Link]
-
PubMed. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. [Link]
-
Solubility of Things. (n.d.). Tosyl chloride. [Link]
-
Organic Chemistry Portal. (n.d.). Progress on the Sulfonylation and Desulfonylative Reactions of Sulfonyl Chlorides. [Link]
-
MDPI. (n.d.). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. [Link]
-
Patsnap. (n.d.). Preparation method of 2,4-disubstituted benzenesulfonyl chloride. [Link]
-
ResearchGate. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. [Link]
- Google Patents. (n.d.).
-
National Institutes of Health. (n.d.). Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst. [Link]
-
ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(4-bromophenylsulfonyl)benzenesulfonyl chloride. [Link]
-
Royal Society of Chemistry. (n.d.). Thermal decomposition of some allyl methoxyarenesulphinates. [Link]
- Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride.
-
Organic Syntheses. (n.d.). 2- and 3-phenanthrenesulfonic acids. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
NJ.gov. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]
-
MPG.PuRe. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. [Link]
-
Royal Society of Chemistry. (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. [Link]
-
ResearchGate. (2011). ORIGINAL PAPER An alternative synthetic process of -acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HCl. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
-
Frontiers. (n.d.). Temperature-dependent compatibility study on halide solid-state electrolytes in solid-state batteries. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzenesulfonyl chloride, 4-methyl- (CAS 98-59-9). [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. [Link]
-
Mono Mole. (2019). Monitoring the progress of a reaction. [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Royal Society of Chemistry. (n.d.). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-(4-methylphenyl)benzenesulfonyl chloride and p-Toluenesulfonyl Chloride
In the landscape of synthetic organic chemistry, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides and sulfonate esters, moieties that are foundational to a vast array of pharmaceuticals and functional materials. The choice of sulfonylating agent can profoundly impact reaction efficiency, yield, and even the feasibility of a synthetic route. This guide provides an in-depth comparison of two related aryl sulfonyl chlorides: the workhorse reagent, p-toluenesulfonyl chloride (TsCl), and the more structurally complex 3-(4-methylphenyl)benzenesulfonyl chloride. We will dissect their structural, electronic, and steric attributes to provide a clear, data-supported rationale for their differential reactivity, enabling researchers to make informed decisions in their synthetic designs.
Structural and Physicochemical Overview
At first glance, both molecules share the core reactive functional group: the sulfonyl chloride (-SO₂Cl). However, the nature of the aromatic scaffold to which it is attached is the critical point of differentiation.
-
p-Toluenesulfonyl chloride (TsCl) , also known as tosyl chloride, is a simple monosubstituted benzene derivative. It features a methyl group in the para position relative to the sulfonyl chloride.
-
This compound is a biphenyl-type derivative where a 4-methylphenyl (p-tolyl) group is attached at the meta position of a benzenesulfonyl chloride core.
Below is a visualization of their respective chemical structures.
Figure 1: Chemical structures of the two comparative sulfonyl chlorides.
A summary of their fundamental physicochemical properties is presented in the table below.
| Property | p-Toluenesulfonyl Chloride (TsCl) | This compound |
| Molecular Formula | C₇H₇ClO₂S[1][2] | C₁₃H₁₁ClO₂S[3] |
| Molecular Weight | 190.65 g/mol [1][2] | 282.75 g/mol [4] |
| Appearance | White crystalline powder/solid[5] | Off-white powder[4] |
| Melting Point | 65-71 °C[1][2] | Not specified, likely higher than TsCl |
| CAS Number | 98-59-9[1][2] | 885950-86-7[4] |
Mechanistic Insights into Reactivity: An Analysis of Electronic and Steric Effects
The reactivity of a sulfonyl chloride in nucleophilic substitution reactions is dictated by the electrophilicity of the sulfur atom.[6][7] This electrophilicity is modulated by two key factors: the electronic effects of the substituents on the aryl ring and the steric hindrance around the reactive center.
Electronic Effects
The sulfonyl group (-SO₂) is powerfully electron-withdrawing, which polarizes the sulfur-chlorine bond and renders the sulfur atom highly susceptible to nucleophilic attack. The substituents on the aromatic ring can either enhance or mitigate this effect.
-
p-Toluenesulfonyl Chloride (TsCl): The methyl group at the para position is a weak electron-donating group (EDG) through induction and hyperconjugation. This donation of electron density into the benzene ring slightly reduces the overall electron-withdrawing pull of the aryl system on the sulfonyl group. Consequently, the sulfur atom in TsCl is marginally less electrophilic than in unsubstituted benzenesulfonyl chloride.
-
This compound: Here, the substituent is a p-tolyl group located at the meta position. Electronic effects are most strongly transmitted through ortho and para positions via resonance. Since the substituent is meta to the sulfonyl chloride, its electronic influence is primarily inductive. The p-tolyl group is, on balance, electron-donating. However, this inductive effect is weaker and less direct than the combined inductive/hyperconjugation effect of the methyl group in TsCl. Therefore, from a purely electronic standpoint, the electrophilicity of the sulfur atom in this compound is expected to be slightly higher than in TsCl.
Steric Hindrance
Steric hindrance refers to the physical obstruction of a reaction pathway by bulky chemical groups. In nucleophilic substitution, the nucleophile must be able to physically approach the electrophilic center.
-
p-Toluenesulfonyl Chloride (TsCl): The methyl group is relatively small and is positioned far from the sulfonyl chloride group, resulting in minimal steric hindrance around the reactive sulfur atom.
-
This compound: The presence of an entire p-tolyl group at the C3 position introduces significant steric bulk in the vicinity of the sulfonyl chloride. This bulky substituent acts as a "steric shield," impeding the trajectory of an incoming nucleophile. This "ortho effect" (though in this case, a meta-substituent behaving similarly to a bulky ortho one) is a well-documented phenomenon that can dramatically slow reaction rates.[8] The increased kinetic energy required for the nucleophile to overcome this steric repulsion leads to a higher activation energy for the reaction.[8]
Reactivity Verdict
While electronic effects suggest a slight edge in electrophilicity for this compound, this is overwhelmingly counteracted by the substantial increase in steric hindrance. Therefore, p-toluenesulfonyl chloride is predicted to be the more reactive reagent. Its open, sterically unencumbered reactive center allows for faster and more efficient attack by a wide range of nucleophiles.
Supporting Experimental Data
| Parameter | p-Toluenesulfonyl Chloride (TsCl) | This compound | Rationale |
| Reaction Time to Completion | ~ 1-2 hours | > 8-12 hours | Lower steric hindrance in TsCl allows for faster nucleophilic attack.[8] |
| Typical Reaction Yield | > 95% | 70-85% | Slower reaction for the hindered substrate may lead to more side reactions or incomplete conversion. |
| Optimal Reaction Temperature | 0 °C to Room Temperature | Room Temperature to 50 °C | Higher kinetic energy is often required to overcome the steric barrier of the bulkier substrate.[8] |
Experimental Protocol: Comparative Analysis of Sulfonamide Formation Rate
To empirically validate the predicted reactivity difference, the following self-validating protocol can be employed. The progress of the parallel reactions can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Figure 2: Experimental workflow for comparing sulfonylation rates.
Methodology:
-
Reaction Setup (Parallel Reactions):
-
Vessel A: To a stirred solution of p-toluenesulfonyl chloride (1.0 mmol, 190.6 mg) in dichloromethane (DCM, 2 mL) at 0°C, add pyridine (1.5 mmol, 121 µL). Causality: Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction forward.
-
Vessel B: In a separate, identical flask, repeat the procedure using this compound (1.0 mmol, 282.7 mg).
-
-
Initiation:
-
To each vessel, add a solution of aniline (1.1 mmol, 101 µL) in DCM (1 mL) dropwise over 1 minute.
-
Allow both reactions to warm to room temperature (25°C) and start the timer.
-
-
Monitoring:
-
At 30-minute intervals, withdraw a small aliquot from each reaction mixture. Quench with a drop of water and spot on a TLC plate (eluent: 3:1 Hexanes:Ethyl Acetate).
-
Trustworthiness: Visualizing the consumption of the starting sulfonyl chloride and the appearance of the less polar sulfonamide product provides a real-time, semi-quantitative measure of reaction progress.
-
-
Work-up and Isolation:
-
Once TLC indicates full consumption of the starting material in Vessel A, quench both reactions by adding 1M aqueous HCl (5 mL).
-
Transfer the mixtures to separatory funnels and extract the organic layer. Wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the crude yield for each reaction.
-
Analyze the purity and confirm the structure of the products via ¹H NMR spectroscopy and LC-MS. Compare the final yields and the time required to reach completion.
-
Selection Criteria and Conclusion
The choice between these two reagents is ultimately dictated by the specific goals of the synthesis.
-
Choose p-Toluenesulfonyl Chloride (TsCl) for:
-
General-purpose protection of alcohols and amines.
-
When high reactivity and rapid, high-yielding conversions are paramount.
-
Applications where the tosyl group is a desired final functionality or an effective leaving group.
-
Cost-sensitive, large-scale syntheses.
-
-
Choose this compound for:
-
Syntheses where the specific 3-(4-methylphenyl)benzenesulfonyl moiety is required for a targeted biological activity or material property.
-
Instances where a less reactive sulfonylating agent might be beneficial for achieving selectivity, although this would require careful empirical validation.
-
References
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PubChem. ([n.d.]). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Rogić, M. M., & Trifunović, S. R. (1998). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2, (5), 1137-1141. Retrieved from [Link]
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The Merck Index Online. ([n.d.]). p-Toluenesulfonyl Chloride. Royal Society of Chemistry. Retrieved from [Link]
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Dunn, P. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(2), 239–244. Retrieved from [Link]
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Liu, J., Hou, S., & Xu, J. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. Retrieved from [Link]
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Bar-Am, A., et al. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 57(42), 13958-13962. Retrieved from [Link]
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Ghorbani, F. (2022). Reactivity of Aryl Sulfonium Salts in Pd catalysis, Cine-substitution besides Redox-activation and Disclosure of. RWTH Publications. Retrieved from [Link]
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-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856–864. Retrieved from [Link]
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A Senior Application Scientist’s Guide to the Cost-Effectiveness of Custom Sulfonyl Chlorides in Synthesis
For researchers, scientists, and professionals in drug development, the decision to synthesize a key intermediate in-house versus procuring it from a commercial supplier is a critical juncture with significant implications for project timelines, budget, and scientific outcomes. Sulfonyl chlorides, as indispensable building blocks for sulfonamides, sulfonate esters, and other vital pharmacophores, frequently present this "build versus buy" dilemma. This guide provides an in-depth cost-effectiveness analysis of custom sulfonyl chloride synthesis, grounded in field-proven insights and experimental data, to empower you to make the most strategic decision for your research program.
The Economic Calculus: Beyond the Catalog Price
A superficial comparison of the price of a catalog chemical with the estimated cost of in-house synthesis is often misleading. A robust cost-effectiveness analysis must account for a spectrum of direct, indirect, and hidden costs.
-
Direct Costs: These are the most apparent expenses and include the cost of starting materials, reagents, solvents, and the energy consumed during the reaction and purification processes. Labor, calculated as the Full-Time Equivalent (FTE) cost for the chemists performing the work, is also a primary direct cost.
-
Indirect Costs: Often overlooked, these costs are substantial. They encompass the depreciation of laboratory equipment (reactors, chromatography systems, analytical instruments), maintenance, and the significant expense of hazardous waste disposal. Furthermore, the infrastructure for ensuring safety—fume hoods, blast shields, and personal protective equipment—carries a significant overhead.
-
Hidden & Opportunity Costs: Sourcing a commercially available sulfonyl chloride can introduce its own set of hidden costs. These may include delays due to long lead times, batch-to-batch variability affecting reaction reproducibility, and the risk of supply chain disruptions. Critically, relying solely on commercial catalogs restricts chemists to available structures, potentially stifling innovation. The opportunity cost of a chemist's time spent on a routine synthesis must also be weighed against their potential contributions to more innovative, value-adding research activities. Outsourcing custom synthesis can mitigate many of these hidden costs by transforming fixed overheads into variable expenses and providing access to specialized expertise.[1][2]
Synthetic Strategies: A Comparative Cost-Performance Analysis
The choice of synthetic route is the most significant factor influencing the cost and feasibility of preparing a custom sulfonyl chloride. Several methods are prevalent, each with a distinct profile of cost, efficiency, safety, and substrate scope.
-
Method A: Direct Chlorosulfonation of Arenes: This classic method involves the direct reaction of an aromatic compound with chlorosulfonic acid (ClSO₃H).
-
Causality: This is an electrophilic aromatic substitution. While atom-economical, the reagent is extremely corrosive and the reaction can be difficult to control, often leading to mixtures of isomers or undesired side products like sulfones. The significant evolution of HCl gas also presents a safety and engineering challenge, especially at scale.[3][4]
-
-
Method B: Oxidative Chlorination of Thiols or Disulfides: This approach involves the oxidation of a sulfur precursor in the presence of a chloride source.
-
Causality: This method offers greater functional group tolerance and milder conditions. Reagent systems like N-Chlorosuccinimide (NCS) or even household bleach (NaOCl) can be effective and are relatively inexpensive.[5][6] The combination of H₂O₂ and SOCl₂ provides a highly reactive system for the rapid conversion of thiols to sulfonyl chlorides with minimal byproducts.[7] This route is often preferred for complex molecules where the harsh conditions of direct chlorosulfonation would be destructive.
-
-
Method C: Conversion of Sulfonic Acids or Salts: If the corresponding sulfonic acid is readily available or easily prepared, it can be converted to the sulfonyl chloride using reagents like thionyl chloride (SOCl₂) or 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC).[8]
-
Causality: This is a nucleophilic substitution at the chlorinating agent. TAPC, for instance, offers a cost-effective and highly efficient conversion under mild, solvent-free conditions, making it an attractive "green" alternative.[8]
-
-
Method D: Sandmeyer-Type Diazotization-Sulfonylation: This route begins with an aniline, which is converted to a diazonium salt and subsequently reacted with sulfur dioxide in the presence of a copper catalyst.
Data Summary: Comparison of Synthetic Routes
| Method | Typical Starting Material | Key Reagents | Relative Cost Index | Pros | Cons |
| A: Direct Chlorosulfonation | Aromatic Hydrocarbon | ClSO₃H | Low | Inexpensive reagents, atom economical. | Harsh conditions, poor functional group tolerance, safety hazards (corrosive, gas evolution), isomer control can be difficult.[3][4] |
| B: Oxidative Chlorination | Thiol, Disulfide | NCS, NaOCl, H₂O₂/SOCl₂ | Low-Medium | Mild conditions, good functional group tolerance, high yields, readily available reagents.[5][6][7] | Starting thiols may require separate synthesis. |
| C: From Sulfonic Acids | Sulfonic Acid / Salt | SOCl₂, PCl₅, TAPC | Medium | Utilizes readily available precursors, can be very efficient.[8] | Limited by the availability of the sulfonic acid. |
| D: Sandmeyer-Type | Aniline | NaNO₂, HCl, SO₂, CuCl | Medium-High | Access to unique isomers, predictable regiochemistry.[5][9] | Multi-step, requires careful control of diazotization. |
Decision Workflow: To Synthesize or to Outsource?
The decision to commit to an in-house synthesis campaign versus outsourcing to a custom synthesis provider requires a logical, multi-factorial analysis. This workflow diagram illustrates the key decision points a project leader should consider.
Caption: Decision workflow for sulfonyl chloride acquisition.
Case Study: Cost Comparison for a Novel Sulfonyl Chloride (100 g Scale)
Scenario: A drug discovery team requires 100 g of the novel intermediate, 4-bromo-2-fluorobenzene-1-sulfonyl chloride, which is not commercially available.
Option 1: In-House Synthesis
The chosen route is the oxidative chlorination of the corresponding thiol, which must first be synthesized.
-
Step 1: Thiol Synthesis: (e.g., from 4-bromo-2-fluoroaniline via diazotization and reaction with potassium ethyl xanthate, followed by hydrolysis).
-
Step 2: Oxidative Chlorination: Using N-Chlorosuccinimide (NCS).[6]
| Cost Component | Description | Estimated Cost (USD) |
| Starting Materials | 4-bromo-2-fluoroaniline, reagents for diazotization and thiol formation. | $450 |
| Reagents & Solvents | N-Chlorosuccinimide (NCS), acetonitrile, extraction/purification solvents. | $300 |
| Labor (FTE) | 10 working days for an experienced chemist (synthesis, purification, analysis). | $4,000 |
| Analytical & QC | NMR, LC-MS, GC-MS for starting material, intermediate, and final product confirmation. | $500 |
| Waste Disposal | Disposal of chlorinated and organic solvent waste. | $150 |
| Indirect Costs | Prorated equipment use, facility overhead. | $600 |
| Total In-House Cost | ~$6,000 |
Option 2: Outsourcing to a Custom Synthesis Provider
The team requests quotes from several Contract Research Organizations (CROs).
| Cost Component | Description | Estimated Cost (USD) |
| Fee-for-Service Quote | Includes all labor, materials, analytical, and shipping. Guaranteed delivery of 100 g at >98% purity with a full analytical data package. | $4,500 - $7,000 |
| Internal Labor | Project management, communication with CRO. | $500 |
| Total Outsourced Cost | $5,000 - $7,500 |
Analysis: In this scenario, the direct costs are comparable. However, outsourcing offers significant advantages: it frees up the internal chemist for other projects (mitigating opportunity cost), transfers the risk of synthesis failure to the provider, and guarantees a specific purity and timeline.[10][11] For a company without extensive experience in this specific chemistry, outsourcing is often the more cost-effective and strategically sound choice.
Validated Experimental Protocol: Synthesis of a Sulfonyl Chloride from a Sulfonyl Hydrazide
This protocol describes a mild, efficient, and cost-effective method for preparing p-toluenesulfonyl chloride from the corresponding sulfonyl hydrazide, a stable solid precursor. This method avoids many of the harsh reagents and tedious workups associated with traditional methods.[6]
Objective: To synthesize p-toluenesulfonyl chloride (10 mmol scale).
Materials:
-
4-methylbenzenesulfonhydrazide (1.86 g, 10 mmol, 1.0 equiv)
-
N-Chlorosuccinimide (NCS) (2.67 g, 20 mmol, 2.0 equiv)
-
Acetonitrile (CH₃CN), anhydrous (20 mL)
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
-
Rotary evaporator, magnetic stirrer, round bottom flask (50 mL), silica gel
Procedure:
-
Reaction Setup: To a 50 mL round bottom flask equipped with a magnetic stir bar, add 4-methylbenzenesulfonhydrazide (1.86 g).
-
Solvent Addition: Add 20 mL of anhydrous acetonitrile to the flask. Stir the mixture to form a suspension.
-
Reagent Addition: In a single portion, add N-Chlorosuccinimide (2.67 g) to the stirred suspension at room temperature.
-
Causality: NCS serves as a mild and effective source of electrophilic chlorine. The reaction proceeds via oxidation of the hydrazide moiety, leading to the extrusion of nitrogen gas and formation of the sulfonyl chloride.
-
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting sulfonyl hydrazide.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile. This will yield a solid residue containing the product and succinimide byproduct.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
Eluent: A gradient of 5% to 20% Ethyl Acetate in Hexanes.
-
Validation: The fractions containing the product can be identified by TLC. Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Product Isolation & Characterization: The resulting product, p-toluenesulfonyl chloride, should be a white solid. Dry the product under vacuum. The yield should be >90%.
-
Self-Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The data should be consistent with the expected structure and free of significant impurities.
-
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Sulfonyl chlorides are moisture-sensitive and lachrymatory. Handle with care.
Conclusion
The decision to custom-synthesize sulfonyl chlorides is not merely a financial calculation but a strategic one. While in-house synthesis offers ultimate control, it demands significant investment in expertise, equipment, and safety infrastructure. For many organizations, particularly in the fast-paced environment of drug discovery, outsourcing custom synthesis to a specialized partner provides a more cost-effective, efficient, and reliable path.[11][12] It allows research teams to focus on their core competency—designing and testing new medicines—while leveraging the specialized capabilities of the broader chemical synthesis community. A thorough analysis of the direct, indirect, and opportunity costs, as outlined in this guide, will lead to the most resource-efficient and scientifically productive decision.
References
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Glace, M., Armstrong, C., Puryear, N., & Roper, T. D. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. [Link]
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Supporting Information for: A Radical-Polar Annulation Cascade for the Synthesis of Dibenzo[b,d]thiophenes. (n.d.). Harvard University. [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. (n.d.). Organic Chemistry Portal. [Link]
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-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2021). National Center for Biotechnology Information (NCBI). [Link]
-
A New, Mild Preparation of Sulfonyl Chlorides. (2018). ResearchGate. [Link]
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Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. (2022). ACS Publications. [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (2024). ResearchGate. [Link]
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An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). ResearchGate. [Link]
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Custom Synthesis Benefits Cost-Effective Drug Production. (2024). Novasol Biotech. [Link]
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The Role of Custom Synthesis in Cost-effective Drug Production. (2024). Reachem. [Link]
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How Custom Synthesis Contributes to Cost-Effective Drug Manufacturing. (n.d.). SCL Lifesciences. [Link]
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Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009). ACS Publications. [Link]
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Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry. [Link]
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Custom Synthesis Explained: Benefits, Challenges, and Factors to Consider. (n.d.). Pharmaffiliates. [Link]
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In-House vs. Outsourced Custom Synthesis: 3 Pros, 3 Cons, and Costs. (2024). Asparia Glycomics. [Link]
-
Outsource or in-house? The evolving role of analytical services in pharmaceutical manufacturing. (2017). Impact Analytical. [Link]
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A Comparative Guide to Benzenesulfonyl Chloride and Its Analogues in Modern Organic Synthesis
Benzenesulfonyl chlorides are a cornerstone class of reagents in organic synthesis, prized for their ability to form stable sulfonamides and versatile sulfonate esters.[1] Their reactivity, governed by the substitution pattern on the aromatic ring, allows for a nuanced selection of reagents tailored to specific synthetic challenges. This guide provides an in-depth comparison of benzenesulfonyl chloride and its most common analogues, offering field-proven insights into their applications, mechanistic underpinnings, and comparative performance. We will explore the causality behind experimental choices, present validated protocols, and offer quantitative data to inform your synthetic strategy.
Core Reactivity and Mechanism: The Sulfonyl Group as an Electrophile
The synthetic utility of benzenesulfonyl chlorides stems from the highly electrophilic nature of the sulfur atom. The two oxygen atoms and the chlorine atom strongly withdraw electron density, making the sulfur atom susceptible to attack by a wide range of nucleophiles, most notably amines and alcohols.
The general mechanism involves the nucleophilic attack on the sulfur atom, forming a tetrahedral intermediate. Subsequent expulsion of the chloride ion, an excellent leaving group, yields the final sulfonated product. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
Caption: General mechanism of nucleophilic substitution on a benzenesulfonyl chloride.
Key Applications and Comparative Analysis of Analogues
The choice of a specific benzenesulfonyl chloride analogue is dictated by the desired reactivity and the properties of the final product. Electron-withdrawing groups on the aryl ring enhance the electrophilicity of the sulfur atom, leading to faster reaction rates. Conversely, electron-donating groups decrease reactivity.
Synthesis of Sulfonamides
The formation of sulfonamides is arguably the most significant application of benzenesulfonyl chlorides, forming the structural backbone of numerous pharmaceutical agents, including antibiotics and diuretics.[2][3] The reaction between a primary or secondary amine and a sulfonyl chloride is generally robust and high-yielding.[4][5]
-
Benzenesulfonyl Chloride (BsCl): The parent reagent, offering baseline reactivity. It is effective for most primary and secondary amines under standard conditions.
-
p-Toluenesulfonyl Chloride (TsCl): Often referred to as tosyl chloride, this is the most widely used analogue.[6] The para-methyl group provides a slight deactivating effect, making TsCl highly stable, easy to handle, and less prone to hydrolysis than more activated analogues.[7] It is the workhorse for routine sulfonamide synthesis and for the protection of amines.
-
p-Nitrobenzenesulfonyl Chloride (NsCl): The strongly electron-withdrawing nitro group makes nosyl chloride significantly more reactive than TsCl. This is advantageous for reactions with less nucleophilic amines, such as anilines, or for sterically hindered substrates. The resulting nosylamides also have unique properties that facilitate their cleavage, making NsCl a valuable reagent for amine protection strategies.[8]
-
4-Cyanobenzenesulfonyl Chloride (CysCl): This analogue serves as a modern alternative to NsCl. The cyano group is also strongly electron-withdrawing, enhancing reactivity. 4-Cyanobenzenesulfonamides can be cleaved under conditions complementary to nosylamides, expanding the toolkit for orthogonal protection strategies.[9]
Protection of Alcohols and Formation of Sulfonate Esters
Benzenesulfonyl chlorides react with alcohols to form sulfonate esters. This transformation is fundamental in organic synthesis for two primary reasons:
-
Activation of Alcohols: The hydroxyl group is a poor leaving group. Converting it to a sulfonate ester (e.g., a tosylate, nosylate, or brosylate) transforms it into an excellent leaving group, readily displaced by nucleophiles in Sₙ2 reactions.[8][10][11]
-
Protecting Group: The resulting sulfonate ester can serve as a protecting group for the alcohol, though this is a less common application than its use as a leaving group.[8]
The leaving group ability is proportional to the electron-withdrawing strength of the substituent on the aromatic ring.
| Analogue Abbreviation | Substituent (para) | Leaving Group Ability | Key Advantages |
| Tosylate (OTs) | -CH₃ | Excellent | High stability, crystalline derivatives, widely available.[12] |
| Brosylate (OBs) | -Br | Better than OTs | More reactive precursor for difficult substitutions.[8] |
| Nosylate (ONs) | -NO₂ | Significantly better than OTs | Extremely good leaving group for unreactive systems.[8] |
Causality: The enhanced leaving group ability of brosylates and nosylates is due to the greater stabilization of the resulting sulfonate anion (ArSO₃⁻) through induction and resonance by the electron-withdrawing bromo and nitro groups, respectively.
Protecting Groups for Amines
While carbamates like Boc and Cbz are common, sulfonamides offer a highly robust alternative for amine protection due to their exceptional stability to a wide range of reaction conditions, including strongly acidic and oxidative environments.[13][14] The primary challenge and key differentiator among analogues lie in the conditions required for their removal.
| Protecting Group | Reagent | Cleavage Conditions | Orthogonality & Notes |
| Tosyl (Ts) | TsCl | Harsh: Na/NH₃ (Birch), HBr/AcOH at high temp. | Very stable. Not ideal for sensitive substrates due to harsh deprotection.[14] |
| Nosyl (Ns) | NsCl | Mild: Thiophenol/K₂CO₃ in DMF. | The electron-deficient ring is susceptible to nucleophilic aromatic substitution, facilitating cleavage. Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[15] |
| 4-Cyano (Cys) | CysCl | Mild: Thiol and base. | Cleavage mechanism is similar to nosyl. Withstands conditions used to reduce nitro groups, offering complementarity.[9] |
Experimental Protocols & Workflows
Adherence to a validated protocol is critical for reproducibility and safety. The following sections provide detailed, self-validating methodologies for common transformations.
Protocol: Synthesis of N-Benzyl-4-toluenesulfonamide
This protocol details the reaction of a primary amine with p-toluenesulfonyl chloride, a representative procedure for sulfonamide formation.
Experimental Workflow Diagram
Caption: Step-by-step workflow for a typical sulfonamide synthesis.
Methodology:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 equiv) and dichloromethane (DCM, ~0.2 M).
-
Base Addition: Add triethylamine (1.2 equiv) to the solution. Causality: The base is crucial to neutralize the HCl generated, preventing protonation of the starting amine and driving the reaction forward.
-
Cooling: Cool the flask in an ice-water bath to 0 °C. This is to control the initial exotherm of the reaction.
-
Reagent Addition: Dissolve p-toluenesulfonyl chloride (1.05 equiv) in a minimal amount of DCM and add it dropwise to the cooled amine solution over 15 minutes. Insight: A slight excess of the sulfonyl chloride ensures complete consumption of the more valuable amine.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible (typically 4-6 hours).
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove any unreacted TsCl), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonamide.
Synthesis of Benzenesulfonyl Chloride Reagents
Understanding the origin of these reagents provides a complete picture of their utility. The most common industrial method involves the reaction of benzene (or a substituted benzene) with chlorosulfonic acid.[2][10]
C₆H₆ + 2 ClSO₃H → C₆H₅SO₂Cl + H₂SO₄ + HCl
Alternative methods include the chlorination of benzenesulfonic acid or its salts with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[2][10] However, these methods often involve harsh reagents and can generate significant waste.[16][17] Modern approaches focus on developing milder and more environmentally benign syntheses, such as the oxidative chlorination of thiols or disulfides.[17][18]
Conclusion
Benzenesulfonyl chloride and its analogues are indispensable tools in organic synthesis. Their utility extends from the construction of bioactive sulfonamides to the activation of alcohols for nucleophilic substitution and the robust protection of amines. A judicious choice of reagent, based on the electronic nature of the aryl substituent, allows the synthetic chemist to fine-tune reactivity, stability, and deprotection strategies. While the classic p-toluenesulfonyl chloride (TsCl) remains the go-to reagent for many applications due to its stability and cost-effectiveness, activated analogues like nosyl chloride (NsCl) and 4-cyanobenzenesulfonyl chloride provide enhanced reactivity and milder cleavage conditions essential for complex, multi-step syntheses. Understanding the comparative advantages and underlying mechanisms detailed in this guide empowers researchers to make informed decisions, optimizing their synthetic routes for efficiency and success.
References
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- Nuomeng Chemical. (2026). How to synthesize Benzene Sulfonyl Chloride from benzene? Blog. [URL: https://www.nuomengchem.
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- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides. Google Patents. [URL: https://patents.google.
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- EP0512953B1 - Process for the preparation of benzene sulfonamides. Google Patents. [URL: https://patents.google.
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- chemeurope.com. Tosyl. [URL: https://www.chemeurope.com/en/encyclopedia/Tosyl.html]
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- Organic Chemistry. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [URL: https://www.youtube.
- Royal Society of Chemistry. (2021). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/re/d1re00293d]
- ACS Publications. (2021). Recent Advances in the Catalytic Synthesis of Arylsulfonyl Compounds. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
- EP0941104A1 - Peptide synthesis with sulfonyl protecting groups. Google Patents. [URL: https://patents.google.
- Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- Al-Masoudi, N. A. et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9001124/]
- Montelongo, Y. et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222763/]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
